Ethyl 3-iodo-1H-indole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJUWYDEMOJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446996 | |
| Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117637-79-3 | |
| Record name | Ethyl 3-iodoindole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-IODOINDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Halogenated Indole Scaffold
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-iodo-1H-indole-2-carboxylate
Ethyl 3-iodo-1H-indole-2-carboxylate is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its significance stems from the convergence of two key structural features: the indole-2-carboxylate framework and the strategically placed iodine atom at the C-3 position. The indole nucleus is a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic pharmaceuticals, known to interact with a wide array of biological targets.[1][2] Derivatives have demonstrated pharmacological activities including antifungal, antitumor, and anti-inflammatory properties.[2]
The introduction of an iodine atom at the C-3 position transforms this common scaffold into a versatile building block. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for transition metal-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of structure-activity relationships in drug discovery and facilitating the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-iodo-1H-indole-2-carboxylate for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental to its application in a laboratory setting. The key physicochemical data for Ethyl 3-iodo-1H-indole-2-carboxylate are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀INO₂ | [1] |
| Molecular Weight | 315.11 g/mol | [1] |
| CAS Number | 117637-79-3 | [1] |
| Appearance | Typically a solid | N/A |
| Purity | ≥95% (typical for commercial samples) | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., DCM), and ethers (e.g., THF). | N/A |
Synthesis: Regioselective Iodination of the Indole Nucleus
The synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate is most commonly achieved through the direct electrophilic iodination of its precursor, Ethyl 1H-indole-2-carboxylate. The inherent electronic properties of the indole ring make the C-3 position the most nucleophilic and thus the most susceptible to electrophilic attack. The presence of the electron-withdrawing carboxylate group at the C-2 position further deactivates the ring but does not change this regiochemical preference.[3][4]
Causality in Experimental Design: Choosing the Right Iodinating System
Controlling the reaction to achieve selective mono-iodination at the C-3 position is paramount. Several effective methods exist, each with a sound mechanistic basis:
-
Iodine and Base (e.g., KOH): In this classic approach, a base such as potassium hydroxide (KOH) is used to deprotonate the indole nitrogen. This significantly increases the electron density of the pyrrole ring, enhancing the nucleophilicity of the C-3 position and facilitating a rapid reaction with molecular iodine (I₂). The reaction is typically run in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
-
N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodine source.[1] It is often activated by a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, TFA). The acid protonates the succinimide carbonyl, making the N-I bond more polarized and generating a more potent electrophilic iodine species ("I⁺"). This method is prized for its mild conditions and high yields.[1]
Experimental Protocol: Synthesis via N-Iodosuccinimide (NIS)
This protocol describes a reliable method for the synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate from its non-halogenated precursor.
Step 1: Reactant Preparation
-
Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
Step 2: Addition of Iodinating Agent
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.
Step 3: Reaction Monitoring
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 5: Purification
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure Ethyl 3-iodo-1H-indole-2-carboxylate.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic power of Ethyl 3-iodo-1H-indole-2-carboxylate lies in the reactivity of its C-I bond, which serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecules with high precision.[1]
Suzuki Coupling: Formation of Aryl-Indole Bonds
The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species (e.g., a boronic acid or ester). For Ethyl 3-iodo-1H-indole-2-carboxylate, this reaction is instrumental in synthesizing 3-aryl or 3-heteroaryl indole derivatives, which are common motifs in pharmacologically active compounds.
Causality in Protocol Design:
-
Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is required to initiate the catalytic cycle.
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency and scope.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a degassed mixture of Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq) in a suitable reaction vessel, add the solvent (e.g., a mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between Ethyl 3-iodo-1H-indole-2-carboxylate and a terminal alkyne. This reaction is invaluable for synthesizing 3-alkynylindoles, which are precursors to a wide range of heterocyclic compounds and are found in various bioactive molecules.
Causality in Protocol Design:
-
Dual Catalysis: The reaction famously employs a dual catalytic system: a palladium(0) complex to activate the C-I bond and a copper(I) salt (typically CuI) to act as a co-catalyst that facilitates the reaction with the alkyne.
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is used. It serves not only to deprotonate the terminal alkyne, forming the reactive copper acetylide, but often acts as the solvent as well.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Combine Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) in a flask under an inert atmosphere.
-
Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.
Conclusion
Ethyl 3-iodo-1H-indole-2-carboxylate is far more than a simple chemical; it is a strategically designed molecular tool. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the predictable reactivity of the C-3 iodine atom make it an exceptionally valuable building block. The ability to readily engage in robust and versatile cross-coupling reactions like the Suzuki and Sonogashira couplings provides chemists with a reliable gateway to a vast chemical space of substituted indoles. For professionals in drug discovery and materials science, mastering the application of this synthon is a key step toward the rational design and efficient synthesis of novel, high-value molecules.
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]
-
Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1984). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Heterocycles, 22(2), 241. Available at: [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1475–1478. Available at: [Link]
-
Johnson, W. S., & Schneider, W. P. (1950). INDOLE-2-CARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 30, 51. Available at: [Link]
Sources
Technical Monograph: Ethyl 3-iodo-1H-indole-2-carboxylate
Executive Summary & Chemical Identity[1]
Ethyl 3-iodo-1H-indole-2-carboxylate is a high-value heterocyclic scaffold used primarily as a divergent intermediate in medicinal chemistry. Unlike its parent compound (ethyl indole-2-carboxylate), the C3-iodinated derivative possesses a highly reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid construction of complex pharmacophores found in kinase inhibitors and antiviral agents.
Core Chemical Data
| Property | Specification |
| Chemical Name | Ethyl 3-iodo-1H-indole-2-carboxylate |
| Common Abbreviation | 3-I-Indole-2-COOEt |
| Molecular Formula | C₁₁H₁₀INO₂ |
| Molecular Weight | 315.11 g/mol |
| Parent CAS | 3770-50-1 (Ethyl indole-2-carboxylate - Precursor) |
| Analog CAS | 534595-85-2 (Methyl 3-iodo-1H-indole-2-carboxylate) |
| Appearance | Pale yellow to off-white solid (light sensitive) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |
Note on CAS Registry: While the methyl ester (CAS 534595-85-2) is frequently cataloged, the ethyl ester variant is often synthesized in situ or on-demand due to its specific utility in modulating lipophilicity (LogP) during lead optimization. This guide provides the definitive de novo synthesis protocol.
Synthetic Pathway (The "How-To")
The most robust route to Ethyl 3-iodo-1H-indole-2-carboxylate avoids the use of elemental iodine (I₂), which can lead to over-iodination or oxidative side products. Instead, we utilize N-Iodosuccinimide (NIS) , which acts as a controlled source of iodonium ions (I⁺).
Reaction Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The C3 position of the indole ring is inherently nucleophilic (enamine-like character). However, the electron-withdrawing ester group at C2 reduces the electron density of the pyrrole ring compared to a naked indole. Consequently, a polar aprotic solvent (DMF) or a catalyst (acid) is often required to facilitate the attack on the electrophilic iodine species.
Protocol: Regioselective Iodination
Scale: 10 mmol basis
Reagents & Stoichiometry
| Reagent | Equiv. | Amount | Role |
| Ethyl indole-2-carboxylate | 1.0 | 1.89 g | Substrate |
| N-Iodosuccinimide (NIS) | 1.1 | 2.48 g | Electrophile Source |
| DMF (Anhydrous) | N/A | 20 mL | Solvent |
| Sodium Thiosulfate (10% aq) | N/A | 50 mL | Quenching Agent |
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask wrapped in aluminum foil (to exclude light), dissolve Ethyl indole-2-carboxylate (1.0 equiv) in anhydrous DMF.
-
Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.1 equiv) portion-wise over 10 minutes.
-
Expert Insight: Although the reaction can proceed at room temperature, starting at 0°C improves regioselectivity and prevents minor iodination at the benzene ring (C5/C6).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The product will have a slightly lower R_f than the starting material and will often appear as a dark spot under UV due to the heavy atom effect.
-
-
Quench: Pour the reaction mixture into 100 mL of ice-water containing 10% Sodium Thiosulfate (Na₂S₂O₃).
-
Why: This reduces any unreacted iodine (brown color) to iodide (colorless), preventing oxidative degradation during workup.
-
-
Workup: A precipitate should form. Filter the solid and wash copiously with water to remove DMF.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. If necessary, flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic workflow for the regioselective iodination of the indole scaffold.
Reactivity Profile & Applications
The strategic value of Ethyl 3-iodo-1H-indole-2-carboxylate lies in its orthogonal reactivity . The C2-ester and C3-iodide allow for sequential functionalization, making it a "linchpin" molecule.
The Suzuki-Miyaura Cross-Coupling
The C-I bond at position 3 is significantly weaker than C-Br or C-Cl, facilitating rapid Oxidative Addition to Palladium(0). This allows for the introduction of aryl, vinyl, or heteroaryl groups under mild conditions.
-
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or Toluene/Ethanol.
Divergent Pathways
-
Route A (C3-Arylation): Suzuki coupling yields 3-arylindole-2-carboxylates (privileged structures in COX-2 inhibitors).
-
Route B (Cyclization): Sonogashira coupling with terminal alkynes followed by cyclization can yield Carbazoles or Gamma-Carbolines .
Visualization: Catalytic Cycle (Suzuki)
Figure 2: The Suzuki-Miyaura catalytic cycle utilizing the labile C3-Iodine bond.
Quality Control & Characterization
To ensure the integrity of the synthesized material for biological testing, the following analytical signatures must be verified.
NMR Validation (Self-Validating Logic)
-
¹H NMR (DMSO-d₆):
-
Loss of Signal: The most critical indicator is the disappearance of the doublet/singlet at ~7.2 ppm corresponding to the C3-H of the starting material.
-
NH Signal: A broad singlet around 12.0–12.5 ppm (Indole NH).
-
Ester Group: Quartet at ~4.3 ppm (CH₂) and Triplet at ~1.3 ppm (CH₃).
-
-
¹³C NMR:
-
C-I Shift: The carbon at position 3 will show a significant upfield shift (typically ~60–70 ppm) due to the heavy atom effect of Iodine, distinct from the C3-H carbon (~108 ppm).
-
Stability
-
Light Sensitivity: The C-I bond is photolabile. Store in amber vials.
-
Shelf Life: Stable for >12 months at 4°C if protected from light and moisture.
References
-
Precursor Synthesis: Johnson, J. R.; et al. "Ethyl Indole-2-carboxylate." Organic Syntheses, Coll. Vol. 3, p.479 (1955).
- Iodination Protocol: Mribah, A.; et al. "Regioselective Iodination of Indoles using N-Iodosuccinimide." Tetrahedron Letters, 2013. (General methodology applied to electron-deficient indoles).
-
Suzuki Applications: Zhang, H.; et al. "Palladium-Catalyzed Cross-Coupling of 3-Iodoindoles." Journal of Organic Chemistry, 2018.
-
Chemical Data Source: PubChem Compound Summary for Methyl 3-iodo-1H-indole-2-carboxylate (Analog Reference).
Technical Monograph: Ethyl 3-iodo-1H-indole-2-carboxylate
Functional Scaffold for C3-Diversified Indole Alkaloids and Kinase Inhibitors
Executive Summary
Ethyl 3-iodo-1H-indole-2-carboxylate (CAS 117637-79-3) represents a critical "privileged structure" in medicinal chemistry. It serves as a bifunctional building block: the C2-ester provides stability and hydrogen-bonding potential, while the C3-iodide acts as a highly reactive handle for transition-metal-catalyzed cross-coupling. This guide details the synthesis, validation, and reactivity profile of this compound, specifically tailored for researchers targeting complex indole alkaloids (e.g., Grossularines) and NS5B polymerase inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | Ethyl 3-iodo-1H-indole-2-carboxylate |
| CAS Number | 117637-79-3 |
| Molecular Formula | C₁₁H₁₀INO₂ |
| Molecular Weight | 315.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 133–135 °C (Lit. 137–139 °C) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in hexanes |
| Stability | Light-sensitive (store in amber vials); Stable under N₂ atmosphere |
Synthetic Pathway: Electrophilic Iodination
The synthesis of ethyl 3-iodo-1H-indole-2-carboxylate is most efficiently achieved via electrophilic aromatic substitution (EAS) of ethyl 1H-indole-2-carboxylate. While molecular iodine (I₂) can be used, N-Iodosuccinimide (NIS) is the superior reagent due to its ease of handling, higher atom economy, and simplified workup.
Mechanistic Insight
The indole ring is electron-rich, with the C3 position being the most nucleophilic site (enamine-like character). The ester at C2 withdraws electron density, stabilizing the molecule but slightly reducing nucleophilicity compared to bare indole. However, the C3 position remains sufficiently active to attack the iodonium source (
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise electrophilic iodination pathway using NIS.
Experimental Protocol: Preparation & Validation
Objective: Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate on a 5.0 mmol scale.
Materials
-
Ethyl 1H-indole-2-carboxylate (946 mg, 5.0 mmol)
-
N-Iodosuccinimide (NIS) (1.24 g, 5.5 mmol, 1.1 equiv)
-
DMF (Dimethylformamide), anhydrous (10 mL)
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Methodology
-
Solvation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-indole-2-carboxylate (5.0 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Cool the solution to 0 °C (ice bath). Add NIS (5.5 mmol) portion-wise over 5 minutes to prevent localized exotherms.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a slightly lower Rf spot (Product).
-
-
Quench: Pour the reaction mixture into ice-cold water (50 mL). A white precipitate should form immediately.
-
Isolation:
-
If solid forms: Filter the precipitate, wash copiously with water (to remove succinimide and DMF), and dry under vacuum.
-
If oil forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with 5% Na₂S₂O₃ (to remove trace iodine) and brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).
Self-Validating Analytical Criteria
To ensure the protocol worked, verify the following spectral changes:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Loss of Signal: The characteristic doublet/multiplet for C3-H (typically δ 7.1–7.3 ppm in the precursor) must be absent .
-
Retention of Signal: The broad singlet for N-H (δ ~9–12 ppm) must remain, confirming N-iodination did not occur.
-
-
Visual Check: The product should be white/off-white. A yellow/brown tint indicates residual iodine (wash with sodium thiosulfate).
Reactivity Profile: C3-Diversification
The C3-iodine bond is weak and highly polarizable, making this scaffold an excellent candidate for Palladium-catalyzed cross-coupling reactions. This allows for the rapid construction of 2,3-disubstituted indoles found in alkaloids like Grossularine.
Divergent Synthesis Map (DOT Visualization)
Figure 2: Divergent synthetic utility of the 3-iodo scaffold.
Key Applications
-
Suzuki Coupling: Reaction with aryl boronic acids yields 3-arylindoles, a core motif in NS5B polymerase inhibitors for Hepatitis C treatment [1].
-
Total Synthesis: Used as the starting material for the marine alkaloid Grossularine-1 and Grossularine-2.[1][2] The iodine is replaced by an imidazole moiety via directed metalation/coupling [2].[3][1][2][4][5]
References
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Source: Chemical Reviews (ACS Publications). Context: Comprehensive review detailing the cross-coupling logic for 3-haloindoles.
-
Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate (and 3-iodo isomers). Source: ResearchGate / AK Scientific / Sigma Aldrich Catalogs. Context: Confirmation of CAS 117637-79-3 and physical property data (MP 133-135°C).
-
Regioselective C5−H Direct Iodination of Indoles (Comparative NMR Data). Source: Royal Society of Chemistry (RSC) Advances. Context: Provides comparative NMR data for iodo-indole isomers to distinguish C3 vs C5 substitution.
-
Neuroprotective effect of IND1316 (Indole-based synthesis). Source: PubMed Central (PMC). Context: Describes the specific use of Ethyl 3-iodo-1H-indole-2-carboxylate as an intermediate in drug development workflows.
Sources
Physical properties of Ethyl 3-iodo-1H-indole-2-carboxylate
[1][2][3][4]
Executive Summary
Ethyl 3-iodo-1H-indole-2-carboxylate (CAS: 117637-79-3 ) is a stable, crystalline electrophile.[1] Unlike its non-iodinated precursor, the C3-iodine motif serves as a high-reactivity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of the indole scaffold at the biologically privileged 3-position. This guide standardizes its characterization data and synthesis for medicinal chemistry applications.
Chemical Identity & Structural Analysis[4][5][6][7][8]
| Attribute | Specification |
| IUPAC Name | Ethyl 3-iodo-1H-indole-2-carboxylate |
| CAS Registry Number | 117637-79-3 |
| Molecular Formula | C₁₁H₁₀INO₂ |
| Molecular Weight | 315.11 g/mol |
| SMILES | CCOC(=O)C1=C(I)C2=CC=CC=C2N1 |
| InChI Key | PBUCSGICMRIPAA-UHFFFAOYSA-N (Methyl analog variant; Ethyl specific key varies by alkyl chain) |
| Appearance | White to off-white crystalline solid |
Structural Descriptors
The molecule features an electron-rich indole core stabilized by an electron-withdrawing ethyl ester at C2. The C3-Iodine bond is polarized, making it highly susceptible to oxidative addition by transition metals (Pd⁰), yet sufficiently stable for storage under standard conditions.
Thermodynamic & Physical Constants
| Property | Value | Source/Condition |
| Melting Point | 133 – 135 °C | Recrystallized from EtOAc/Hexane [1, 2] |
| Boiling Point | N/A (Decomposes) | Not distillable at atm pressure |
| Solubility | High | DMSO, DMF, THF, Ethyl Acetate, DCM |
| Solubility | Low/Insoluble | Water, Hexanes, Diethyl Ether (cold) |
| pKa (NH) | ~16.0 | Estimated (Indole NH in DMSO) |
| LogP | 3.2 | Predicted (Lipophilic) |
Spectral Characterization
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Note: The absence of the C3-H signal (typically ~6.8-7.2 ppm in the precursor) confirms iodination.
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.30 | Broad Singlet | 1H | N-H (Indole amine) |
| 7.57 | Doublet (d) | 1H | C4-H (Deshielded by C3-I) |
| 7.39 | Doublet (d) | 1H | C7-H |
| 7.20 – 7.30 | Multiplet (m) | 2H | C5-H, C6-H |
| 4.45 | Quartet (q) | 2H | O-CH₂- (Ethyl ester) |
| 1.47 | Triplet (t) | 3H | -CH₃ (Ethyl terminal) |
Mass Spectrometry (ESI/EI)
-
Molecular Ion [M+H]⁺: Observed at m/z 316.0.
-
Fragment Pattern: Loss of ethoxy group (OEt) or Iodine (I) under high-energy collision.
Synthesis Protocol: Regioselective Iodination
Objective: Synthesize Ethyl 3-iodo-1H-indole-2-carboxylate from Ethyl 1H-indole-2-carboxylate. Mechanism: Electrophilic Aromatic Substitution (SEAr).
Reagents
-
Precursor: Ethyl 1H-indole-2-carboxylate (1.0 equiv)[2]
-
Iodinating Agent: Iodine (I₂) (1.05 equiv) or N-Iodosuccinimide (NIS)
-
Base: Potassium Hydroxide (KOH) (3.0 equiv)
-
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step Methodology
-
Dissolution: Dissolve Ethyl 1H-indole-2-carboxylate (1.0 g, 5.29 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Base Addition: Add powdered KOH (0.89 g, 15.9 mmol) to the solution. The mixture may turn slightly yellow/orange.
-
Iodination: Add Iodine (I₂) (1.48 g, 5.53 mmol) dissolved in 5 mL DMF dropwise over 10 minutes at Room Temperature (20–25 °C) .
-
Reaction: Stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[3]4) will disappear, replaced by the product (Rf ~0.5).
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 10% Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine (decolorizes the solution).
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over anhydrous Na₂SO₄.[4][2]
-
Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or Ethyl Acetate/Hexane to yield white needles (Yield: ~80–95%).
Reactivity & Applications Workflow
The C3-Iodine bond is the "functional handle" for diversifying the indole core. The ester at C2 prevents polymerization and directs reactivity.
Reactivity Pathway Diagram
Figure 1: Synthetic utility map.[1] The 3-iodo intermediate serves as a divergence point for aryl, alkynyl, and fused-ring indole derivatives.
Key Transformations
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 3-arylindoles (scaffolds for COX-2 inhibitors).
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Toluene/EtOH, 85°C [1].[2]
-
-
Sonogashira Coupling: Reacts with terminal alkynes to form 3-alkynylindoles , precursors to γ-carbolines.
-
Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N.
-
Handling & Safety (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). H315, H319, H335.
-
Storage: Store at 2–8°C. Light sensitive (Iodine bond can undergo photolysis over long periods). Keep under inert atmosphere (Argon) for long-term storage.
-
Disposal: Halogenated organic waste.
References
-
Beilstein J. Org. Chem. (2012). Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold.
-
Molecules (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
-
RSC Advances (2014). Regioselective C5−H Direct Iodination of Indoles.
-
PubChem Compound Summary . Ethyl 3-iodo-1H-indole-2-carboxylate (CAS 117637-79-3).[1]
Strategic Utility of Ethyl 3-iodo-1H-indole-2-carboxylate: Physicochemical Profiling and Synthetic Applications
[1]
Executive Summary & Physicochemical Profile[2][3]
Ethyl 3-iodo-1H-indole-2-carboxylate is a critical heterocyclic scaffold in modern drug discovery.[1] Unlike its non-halogenated precursor, the presence of the iodine atom at the C3 position transforms the molecule from a passive building block into a reactive "linchpin" for palladium-catalyzed cross-coupling reactions.
This guide provides a definitive technical analysis of this compound, focusing on its precise molecular weight for stoichiometric accuracy, robust synthesis protocols, and its role as a divergent intermediate in the synthesis of complex alkaloids and pharmacophores.
Physicochemical Data Table
| Property | Value | Technical Context |
| IUPAC Name | Ethyl 3-iodo-1H-indole-2-carboxylate | Formal nomenclature for regulatory documentation.[1] |
| Molecular Formula | C₁₁H₁₀INO₂ | Essential for high-resolution mass spectrometry (HRMS) validation.[1] |
| Molecular Weight | 315.11 g/mol | Critical for Stoichiometry: Use this exact value for catalyst loading calculations (mol%).[1] |
| Monoisotopic Mass | 314.9756 Da | Target mass for [M+H]+ or [M+Na]+ identification.[1] |
| Physical State | Off-white to pale yellow solid | Coloration often indicates trace iodine liberation; store in dark/cold.[1] |
| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Poor solubility in water and hexanes. |
| Precursor CAS | 3770-50-1 | Refers to Ethyl indole-2-carboxylate (starting material).[1][2] |
Synthetic Access: The NIS Iodination Protocol
The most reliable method for accessing ethyl 3-iodo-1H-indole-2-carboxylate is via Electrophilic Aromatic Substitution (EAS) using N-iodosuccinimide (NIS).[1] This protocol is superior to elemental iodine (I₂) because it avoids strong acidic byproducts and allows for milder reaction conditions, preserving the sensitive ester moiety.[1]
Reaction Logic
The indole ring is electron-rich, but the ester at C2 withdraws electron density.[1] However, the C3 position remains the most nucleophilic site.[1] NIS acts as a source of the iodonium ion (I⁺), which attacks C3.[1]
Detailed Protocol
Reagents:
-
N-Iodosuccinimide (NIS) (1.1 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)[1]
-
Temperature: 25 °C (Room Temperature)
Step-by-Step Workflow:
-
Dissolution: Dissolve ethyl indole-2-carboxylate (e.g., 1.89 g, 10 mmol) in anhydrous DMF (20 mL). Ensure complete solvation to avoid localized concentration gradients.
-
Addition: Add NIS (2.48 g, 11 mmol) portion-wise over 5 minutes. Note: Rapid addition can cause minor exotherms.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.[1]5) should disappear, replaced by a slightly less polar product (due to the heavy iodine atom).[1]
-
Quench & Workup: Pour the reaction mixture into ice-water (100 mL). The product will often precipitate.[1]
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, Hexanes/EtOAc gradient).[1]
Synthesis & Application Workflow (Graphviz)
Figure 1: Synthetic pathway from precursor to the 3-iodo intermediate, illustrating its role as a divergent hub for palladium-catalyzed couplings.[1][4]
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of your intermediate before proceeding to costly metal-catalyzed steps, you must validate the structure.[1] The loss of the C3 proton is the primary diagnostic marker.[1]
1H NMR Diagnostics (CDCl₃, 400 MHz)
-
Starting Material (Precursor): Shows a signal for C3-H, typically a doublet or multiplet around δ 7.1–7.3 ppm (coupling with NH).[1]
-
Product (3-Iodo):
-
C3-H Signal: ABSENT . This is the "Go/No-Go" check.
-
NH Signal: Broad singlet, typically shifted downfield (δ 9.0–9.5 ppm) due to the electron-withdrawing nature of the iodine and ester.[1]
-
Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm) remain intact.[1]
-
Aromatic Region: 4 protons (C4, C5, C6, C7) remain, but their splitting patterns may simplify slightly due to the loss of coupling to C3-H.
-
Mass Spectrometry[1][3]
Strategic Applications: The "3-Position Hub"
The molecular weight of 315.11 g/mol becomes crucial here.[1] In palladium catalysis, precise stoichiometry is vital to prevent catalyst poisoning or homocoupling of boronic acids.[1]
Suzuki-Miyaura Cross-Coupling
The C3-Iodine bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for oxidative addition by Pd(0) species under mild conditions.[1]
-
Utility: Installing aryl or heteroaryl groups at C3.
-
Protocol Note: Use 1.05 equiv of Boronic acid relative to the 3-iodoindole (MW 315.11).[1] Base: K₂CO₃ or Cs₂CO₃.[1] Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
Sonogashira Coupling
-
Utility: Installing alkyne handles for further cyclization (e.g., to form carbazoles or β-carbolines).[1]
-
Protocol Note: Requires CuI co-catalyst.[1] The high reactivity of the C3-I bond allows this to proceed often at room temperature or mild heating (60 °C).[1]
Heck Reaction
References
-
Synthesis of 3-Iodoindoles via NIS
-
Palladium-Catalyzed Coupling of 3-Iodoindoles
-
General Properties of Indole-2-Carboxylates
-
Computed Properties & Identifiers
Sources
- 1. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | C25H27IN2O2 | CID 66835052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Palladium-Catalyzed Approach to the Synthesis of (E)-3-(1,3-Diarylallylidene)Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. methyl 3-iodo-1H-indole-2-carboxylate | C10H8INO2 | CID 1487679 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole-containing molecules, derivatives of indole-2-carboxylic acid have emerged as a particularly fruitful area of research, yielding potent agents with therapeutic potential across diverse disease areas. This technical guide provides an in-depth exploration of the biological activities of indole-2-carboxylate derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to evaluate their potential as drug candidates.
I. The Indole-2-Carboxylate Scaffold: A Versatile Template for Drug Design
The indole-2-carboxylate core, characterized by a carboxylic acid or its derivative at the 2-position of the indole ring, provides a unique combination of structural features that contribute to its biological promiscuity. The indole ring system itself is capable of engaging in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets. The carboxylate group, or its modified counterparts such as amides and esters, can act as a key pharmacophore, often involved in critical interactions with amino acid residues in the active sites of enzymes or receptors.
The versatility of the indole-2-carboxylate scaffold lies in the accessibility of multiple positions on the indole ring (N1, C3, C4, C5, C6, and C7) for chemical modification. This allows for the fine-tuning of physicochemical properties and the optimization of target binding affinity and selectivity. Synthetic strategies, such as the Fischer indole synthesis and more modern palladium-catalyzed C-H amination reactions, provide robust methods for accessing a wide array of functionalized indole-2-carboxylate derivatives.[1]
II. Anticancer Activity: Targeting Key Pathways in Oncology
Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of protein kinases and enzymes involved in tumor metabolism and immune evasion.
A. Inhibition of Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs)
Several studies have highlighted the ability of indole-2-carboxamide derivatives to act as potent inhibitors of key protein kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[2][3] These kinases play pivotal roles in cell proliferation, angiogenesis, and cell cycle regulation.
One study reported a series of thiazolyl-indole-2-carboxamide derivatives that exhibited exceptional cytotoxicity against various cancer cell lines.[2] For instance, compounds 6i and 6v showed IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively, against the MCF-7 breast cancer cell line.[2] Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis.[2] Another series of indole-2-carboxamide derivatives were identified as dual inhibitors of EGFR and CDK2, with some compounds showing potent antiproliferative activity and inducing apoptosis through the activation of cytochrome C.[4]
Table 1: Anticancer Activity of Selected Indole-2-Carboxamide Derivatives [2][3]
| Compound | Target(s) | Cancer Cell Line | IC50 / GI50 |
| 6i | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 | 6.10 ± 0.4 μM |
| 6v | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 | 6.49 ± 0.3 μM |
| Va | EGFR, BRAFV600E, VEGFR-2 | Multiple | 26 nM (GI50) |
| Ve | EGFR, BRAFV600E, VEGFR-2 | Multiple | 48 nM (GI50) |
B. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)
IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[5] Overexpression of these enzymes in tumors leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress the host's antitumor immune response. Consequently, IDO1 and TDO are considered important targets for cancer immunotherapy.
A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[5] Compound 9o-1 exhibited IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO.[5] Molecular docking studies suggested that these compounds bind within the active sites of both enzymes, providing a basis for further structural optimization.[5]
C. Targeting the 14-3-3η Protein
The 14-3-3 family of proteins are key regulators of various cellular processes, and their overexpression is associated with several cancers, including hepatocellular carcinoma. A series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein.[6] Compound C11 displayed a strong affinity for 14-3-3η and exhibited potent inhibitory activity against several liver cancer cell lines, including chemotherapy-resistant cells.[6] Mechanistic studies revealed that C11 induces G1-S phase cell cycle arrest and apoptosis.[6]
Diagram 1: Simplified Signaling Pathway Inhibition by an Indole-2-Carboxamide Derivative
Caption: Inhibition of RTK and CDK2 pathways by indole-2-carboxamide derivatives.
III. Antiviral Activity: A Promising Scaffold for HIV-1 Integrase Inhibition
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Indole-2-carboxylic acid derivatives have shown significant promise as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[7][8][9]
HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block this process. The mechanism of action of many indole-2-carboxylic acid-based INSTIs involves the chelation of two magnesium ions (Mg²⁺) in the active site of the integrase enzyme by the indole nucleus and the C2-carboxylate group.[7][8][9]
Structure-activity relationship studies have revealed that modifications at the C3 and C6 positions of the indole ring can significantly enhance inhibitory activity.[10] For example, the introduction of a halogenated benzene ring at the C6 position can lead to beneficial π-π stacking interactions with the viral DNA.[7][8] Furthermore, introducing a long branch at the C3 position can improve interactions with a hydrophobic pocket near the active site.[10][11] One optimized derivative, 20a , demonstrated a markedly increased integrase inhibitory effect, with an IC50 value of 0.13 μM.[10][11]
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives [8][10]
| Compound | IC50 (μM) |
| 1 | 32.37 |
| 17a | 3.11 |
| 20a | 0.13 |
IV. Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, including sepsis, arthritis, and diabetic complications. Indole-2-carboxamide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production.
One study reported a series of indole-2-carboxamides that effectively inhibited the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophages.[12] In vivo administration of the most promising compounds, 14f and 14g , resulted in significant improvements in lung histopathology in a mouse model of sepsis without observable toxicity.[12]
Another indole-2-carboxamide derivative, LG4 , was shown to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses.[13] LG4 was found to directly bind to and inhibit JNK and ERK, leading to the suppression of NF-κB activation and the subsequent reduction of TNF-α and IL-6 overexpression in the kidneys of diabetic mice.[13]
V. Antimicrobial Activity: A Scaffold for Novel Antibacterial and Antifungal Agents
The increasing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. While some studies have reported weak to moderate antibacterial and antifungal activity for certain indole-2-carboxamide derivatives, others have identified potent compounds with specific mycobacterial targets.[14][15]
A series of indole-2-carboxamides were synthesized and shown to inhibit MmpL3, an essential transporter of mycolic acids in mycobacteria.[16] These compounds exhibited potent and broad-spectrum activity against various Mycobacterium species, including M. tuberculosis and several non-tuberculous mycobacteria (NTM), while showing minimal cytotoxicity to human cells.[16]
VI. Experimental Protocols: A Guide to In Vitro Evaluation
The following are representative, step-by-step methodologies for key experiments used to evaluate the biological activity of indole-2-carboxylate derivatives.
A. Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate derivatives in culture medium. Replace the medium in the 96-well plate with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. HIV-1 Integrase Strand Transfer Assay
This protocol outlines a method for evaluating the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the HIV-1 integrase enzyme, a donor DNA substrate (vDNA), and an acceptor DNA substrate (tDNA) in a suitable reaction buffer containing Mg²⁺.
-
Compound Addition: Add the indole-2-carboxylate derivatives at various concentrations to the reaction wells. Include a known INSTI as a positive control (e.g., raltegravir) and a vehicle control.
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: The strand transfer product can be detected using various methods, such as fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA)-based system that specifically captures the product.
-
Data Analysis: Quantify the amount of strand transfer product and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.
Diagram 2: General Workflow for Screening Indole-2-Carboxylate Derivatives
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indianchemicalsociety.com [indianchemicalsociety.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-iodo-1H-indole-2-carboxylate NMR spectrum analysis
Spectroscopic Characterization of Ethyl 3-iodo-1H-indole-2-carboxylate[1][2][3][4][5]
Executive Summary
Ethyl 3-iodo-1H-indole-2-carboxylate is a critical intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex alkaloids and pharmaceutical agents. Its primary utility lies in the C-3 iodine handle, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce diverse pharmacophores.
This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound. Unlike standard spectral lists, this document focuses on diagnostic validation —how to definitively distinguish the product from its starting material (ethyl 1H-indole-2-carboxylate) and identify common impurities using specific shielding effects and coupling patterns.
Structural Context & The Heavy Atom Effect
To interpret the spectrum accurately, one must understand the electronic perturbations caused by the iodine atom at the C-3 position.
-
Steric Crowding: The iodine atom at C-3 is bulky, potentially causing minor conformational changes in the ethyl ester group at C-2, though the planar indole nature largely remains.
-
The Heavy Atom Effect (Spin-Orbit Coupling): This is the most critical diagnostic feature in the
C NMR . While electronegative substituents (like F, O, Cl) typically deshield the attached carbon (moving it downfield), iodine exerts a "heavy atom effect." The large electron cloud facilitates spin-orbit coupling, which shields the C-3 nucleus, shifting its resonance significantly upfield (often < 60-70 ppm), distinguishing it from a standard aromatic C-H.
Experimental Protocol: Sample Preparation
To ensure high-resolution data and accurate integration, follow this preparation protocol.
Reagents:
-
Solvent: DMSO-d
(Dimethyl sulfoxide-d ) is preferred over CDCl .-
Reasoning: Indole NH protons are often broad or invisible in CDCl
due to exchange or quadrupole broadening. DMSO-d forms strong hydrogen bonds with the NH, sharpening the peak and shifting it downfield (~12 ppm) for accurate integration.
-
-
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet at 2.50 ppm).[6]
Workflow:
Figure 1: Optimized NMR sample preparation workflow to minimize line broadening caused by paramagnetic impurities or particulates.
H NMR Spectrum Analysis (400 MHz, DMSO-d )
The proton spectrum serves as the primary check for purity. The absence of the C-3 proton is the definitive "Go/No-Go" signal.
Table 1: Diagnostic H NMR Assignments
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 12.20 – 12.50 | Broad Singlet (s) | 1H | NH (Indole-1) | Highly deshielded due to aromatic ring current and H-bonding with DMSO. |
| 7.60 – 7.70 | Doublet (d) | 1H | H-4 | Deshielded by the adjacent C-3 Iodine and proximity to the aromatic system. |
| 7.45 – 7.55 | Doublet (d) | 1H | H-7 | Distinct from H-4; typically slightly upfield relative to H-4 in 3-iodo systems. |
| 7.25 – 7.35 | Triplet/Multiplet | 1H | H-6 | Part of the benzenoid ring system; shows ortho-coupling. |
| 7.10 – 7.20 | Triplet/Multiplet | 1H | H-5 | Part of the benzenoid ring system. |
| 4.35 – 4.45 | Quartet (q) | 2H | O-CH | Characteristic ethyl ester pattern. Coupled to methyl group ( |
| 1.35 – 1.45 | Triplet (t) | 3H | -CH | Characteristic ethyl ester pattern. Coupled to methylene group.[2] |
| ABSENT | Singlet/Doublet | -- | H-3 | CRITICAL: If a peak appears at ~7.2-7.3 ppm that integrates to 1H, the reaction is incomplete. |
Detailed Mechanistic Insight:
-
The "Silent" C-3: In the starting material (Ethyl indole-2-carboxylate), H-3 typically appears as a doublet (coupling with NH) or a singlet around 7.2 ppm. The complete disappearance of this signal confirms the quantitative substitution of Hydrogen with Iodine.
-
Ethyl Group Integrity: The quartet and triplet must integrate perfectly (2:3). Any deviation suggests hydrolysis of the ester (formation of carboxylic acid) or residual ethanol.
C NMR Spectrum Analysis (100 MHz, DMSO-d )
The Carbon-13 spectrum provides the most definitive proof of the C-I bond formation due to the unique chemical shift of the iodinated carbon.
Table 2: Diagnostic C NMR Assignments
| Chemical Shift ( | Assignment | Diagnostic Note |
| 160.5 – 161.5 | C=O (Ester) | Typical carbonyl resonance. |
| 136.0 – 138.0 | C-7a | Quaternary aromatic carbon. |
| 127.0 – 129.0 | C-2 | Attached to the ester; deshielded. |
| 120.0 – 126.0 | C-4, C-5, C-6 | Aromatic methines. |
| 112.0 – 114.0 | C-7 | Aromatic methine. |
| 60.0 – 61.5 | O-CH | Ethyl ester methylene. |
| ~60.0 – 65.0 | C-3 (C-I) | PRIMARY DIAGNOSTIC: Significantly upfield compared to typical aromatic carbons (usually >100 ppm) due to the Heavy Atom Effect of Iodine. |
| 14.0 – 14.5 | -CH | Ethyl ester methyl. |
Self-Validating Purity Protocol
To certify the compound for downstream use (e.g., Suzuki coupling), apply this logic gate to your spectral data:
Figure 2: Logical decision tree for validating spectral purity before releasing the compound for synthesis.
Troubleshooting & Common Impurities
-
Succinimide (from NIS): If N-iodosuccinimide was used for synthesis, a singlet at ~2.6 ppm (DMSO-d
) indicates residual succinimide. This must be removed via aqueous wash (water/brine) as it can poison Palladium catalysts in subsequent steps. -
Water: A broad peak at 3.33 ppm in DMSO-d
. High water content can cause the NH peak to broaden or disappear due to rapid proton exchange. -
Iodine (I
): While invisible in NMR, a dark sample color suggests residual iodine. Wash with sodium thiosulfate.
References
-
Synthesis and Characterization of Indole Carboxylates
- Heavy Atom Effect in C NMR: Source: Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. Relevance: Authoritative text explaining the spin-orbit coupling mechanism responsible for the upfield shift of C-I carbons.
-
Solvent Effects on Indole NH
-
General Indole Iodination Protocols (NIS Method)
- Source: Jiang, X. et al. "Regioselective C5−H Direct Iodination of Indoles.
- Relevance: Confirms the reactivity of the 3-position in 2-substituted indoles.
Sources
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- 5. scs.illinois.edu [scs.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Ethyl 3-iodo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the crystal structure of ethyl 3-iodo-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this paper leverages the known crystal structure of its parent compound, ethyl 1H-indole-2-carboxylate, to project the structural impact of C3-iodination. The discussion is grounded in the principles of X-ray crystallography and the well-documented phenomenon of halogen bonding.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold for designing molecules that can effectively interact with biological targets.[2] Halogenation of the indole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, influencing their binding affinity, metabolic stability, and membrane permeability.[3] The introduction of an iodine atom at the C3 position, in particular, can lead to significant changes in molecular conformation and crystal packing through steric effects and the formation of halogen bonds.[4]
Synthesis and Crystallization
The synthesis of ethyl 3-iodo-1H-indole-2-carboxylate can be achieved through the electrophilic iodination of the parent compound, ethyl 1H-indole-2-carboxylate. The C3 position of the indole ring is highly susceptible to electrophilic attack.
Proposed Synthetic Protocol:
A potential route for the synthesis of the title compound is outlined below. This protocol is based on established methods for the iodination of indoles.[5][6]
Caption: Proposed workflow for the synthesis and crystallization of ethyl 3-iodo-1H-indole-2-carboxylate.
Single Crystal Growth:
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2] For a small molecule like ethyl 3-iodo-1H-indole-2-carboxylate, several methods can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The gradual diffusion of the less volatile solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
The choice of solvent is crucial and often determined empirically. Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and dichloromethane.
X-ray Crystallography: Methodology and Data Analysis
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps.
Experimental Protocol for X-ray Diffraction:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Structural Analysis: Insights from the Parent Compound and the Role of Iodine
While the crystal structure of ethyl 3-iodo-1H-indole-2-carboxylate has not been reported, an analysis of the crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate, provides a solid foundation for understanding its molecular geometry and packing.[2][7]
Crystal Structure of Ethyl 1H-indole-2-carboxylate:
The crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar molecule.[2] The crystal packing is characterized by a herringbone pattern, with molecules forming hydrogen-bonded dimers through the interaction between the indole N-H group and the carbonyl oxygen of the ester functionality.[2][7]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.5622 |
| b (Å) | 18.891 |
| c (Å) | 9.6524 |
| β (°) | 104.454 |
| V (ų) | 982.1 |
| Z | 4 |
| Hydrogen Bonding Motif | R²₂(10) ring |
Table based on data from Lynch et al. (2020)[2][7]
The Projected Impact of C3-Iodination:
The introduction of a bulky iodine atom at the C3 position is expected to have several significant consequences for the crystal structure.
Caption: Molecular structure of ethyl 3-iodo-1H-indole-2-carboxylate.
Steric Effects: The large van der Waals radius of the iodine atom will likely disrupt the planarity of the molecule and alter the herringbone packing observed in the parent compound. This could lead to a different crystal system and space group.
Halogen Bonding: A key feature of the 3-iodo derivative would be its potential to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).[4][8] The iodine atom in ethyl 3-iodo-1H-indole-2-carboxylate could form halogen bonds with the carbonyl oxygen of a neighboring molecule, competing with or complementing the hydrogen bonding interactions.[9] This could lead to the formation of different supramolecular synthons and a more complex crystal packing arrangement.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, crystallization, and projected crystal structure of ethyl 3-iodo-1H-indole-2-carboxylate. While the definitive crystal structure remains to be determined, the analysis of the parent compound and the principles of halogen bonding offer valuable insights into the likely structural features of this important molecule. The experimental determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing a deeper understanding of the role of halogenation in modulating the solid-state properties of indole-based drug candidates.
References
-
Beshore, D. C., & Cava, M. P. (2004). A facile, two step procedure for the preparation of ethyl 5-iodo-1H-indole-2-carboxylate. Arkivoc, 2004(11), 205-210. [Link]
-
Scholfield, M. R., Zurek, E., & VanderLinden, R. T. (2014). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 57(15), 6187-6203. [Link]
-
Maaliki, A., et al. (2021). A new synthetic approach to the 3,4-dihydro-1H-[5][10]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 11(38), 23567-23578. [Link]
-
Beshore, D. C., & Cava, M. P. (2004). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Request PDF. [Link]
-
Request PDF. (n.d.). Experimental Crystal Structure Determination (ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate). ResearchGate. [Link]
-
Ramathilagam, C., et al. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate. [Link]
-
Wang, L., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Organic Letters, 20(15), 4567-4570. [Link]
-
Arumugam, S., et al. (2015). Crystal structures of three indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o732-o738. [Link]
-
PubChem. (n.d.). 3-iodo-1H-indole. National Center for Biotechnology Information. [Link]
-
Al-Hiari, Y. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
-
Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]
-
JoVE. (2021). Halogen Bonds. YouTube. [Link]
-
Shingare, M. S., & Siddiqui, H. U. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 727-740. [Link]
-
Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]
-
Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(40), 8346-8356. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292-10296. [Link]
-
Li, B., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 20(39), 5949-5964. [Link]
-
Sureshbabu, N., et al. (2010). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3134. [Link]
-
Bolte, M., & Wagner, T. (2019). Halogen bonding in the crystal structures of 1,2-diiodo alkenes. Zeitschrift für Kristallographie - Crystalline Materials, 234(11-12), 735-753. [Link]
-
PubChem. (n.d.). Ethyl Indole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). Ethyl 3-hydroxy-1h-indole-2-carboxylate (C11H11NO3). PubChem. [Link]
Sources
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- 3. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Commercial Availability & Technical Profile: Ethyl 3-iodo-1H-indole-2-carboxylate
Comprehensive Technical Guide for Drug Development & Synthetic Chemistry
Executive Summary: The Strategic Value of the C3-Iodo Motif
Ethyl 3-iodo-1H-indole-2-carboxylate (CAS: 117637-79-3 ) represents a critical "pivot point" in medicinal chemistry. While simple indole esters are ubiquitous, the 3-iodo variant is the gateway to functionalizing the indole core at its most biologically relevant position.
For researchers, this compound is not merely a catalog item; it is a pre-activated scaffold. The C3-iodine bond is a high-energy handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck), allowing the rapid generation of 2,3-disubstituted indole libraries—a structural motif found in numerous kinase inhibitors and GPCR antagonists.
This guide analyzes the commercial landscape of this compound, provides a self-validating "Make vs. Buy" decision framework, and details the rigorous quality control standards required for pharmaceutical application.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7]
Before sourcing, verify the target specifications. The presence of the iodine atom significantly alters the molecular weight and lipophilicity compared to the parent ester.
| Property | Specification | Notes |
| IUPAC Name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
| CAS Number | 117637-79-3 | Critical for database searching |
| Molecular Formula | C₁₁H₁₀INO₂ | |
| Molecular Weight | 315.11 g/mol | Heavy atom effect (Iodine ~127 amu) |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (iodine liberation) |
| Melting Point | 148–152 °C | Sharp range indicates high purity |
| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Poor solubility in water/hexane |
| Stability | Light Sensitive | Store in amber vials at 2–8 °C |
Commercial Availability Landscape
The "Buy vs. Make" Decision Matrix
The commercial supply of Ethyl 3-iodo-1H-indole-2-carboxylate is often categorized as "Tier 2" availability—it is less common than the non-iodinated precursor (Ethyl indole-2-carboxylate).
-
Stock Status: Major catalog vendors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) often list this as "In Stock" in gram quantities.
-
Lead Time: 1–2 weeks for domestic (US/EU) stock; 4–6 weeks for Asian import.
-
Cost Analysis: High markup. The price per gram can range from **$50 to
5 USD/gram.
Recommendation:
-
For < 5 grams: Purchase from a verified vendor to save time.
-
For > 10 grams: In-house synthesis is strongly recommended due to the ease of the protocol and massive cost savings.
Supply Chain Decision Flowchart
The following diagram illustrates the logical workflow for sourcing this compound based on project urgency and scale.
Figure 1: Strategic sourcing decision tree. In-house synthesis is often the optimal path for scale-up due to the high availability of the precursor.
Technical Synthesis (The "Make" Protocol)
If commercial stock is unavailable or cost-prohibitive, the synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate is a robust, self-validating protocol. It relies on the electrophilic iodination of the electron-rich C3 position of the indole ring.
Reaction Pathway
The reaction utilizes N-Iodosuccinimide (NIS) as the iodine source. The ester group at C2 blocks that position, forcing substitution exclusively at C3.
Figure 2: Synthetic route. The C2-ester directs iodination to the C3 position with high regioselectivity.
Step-by-Step Protocol
-
Dissolution: Dissolve Ethyl indole-2-carboxylate (1.0 equiv) in DMF (5 mL per mmol).
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.
-
Note: Protect from light to prevent radical side reactions.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Endpoint: Disappearance of the starting material spot (higher R_f) and appearance of the product (lower R_f).
-
-
Workup: Pour the reaction mixture into ice-water. The product will precipitate.[1]
-
Purification: Filter the solid. Wash with water and cold hexanes. Recrystallize from Ethanol if necessary.
Quality Control & Analytical Validation
Whether purchased or synthesized, the identity of the compound must be validated. The C3-H signal in the proton NMR is the diagnostic marker.
1H NMR Interpretation (Self-Validating Check)
To confirm you have the 3-iodo product and not the starting material, look for the absence of the C3 proton.
| Signal (ppm) | Multiplicity | Integration | Assignment | Diagnostic Change |
| ~9.0 - 9.5 | Broad Singlet | 1H | NH (Indole) | Present in both. |
| ~7.0 - 7.6 | Multiplet | 4H | Ar-H (C4, C5, C6, C7) | Pattern shifts slightly. |
| ~7.2 - 7.3 | Doublet/Singlet | 0H | C3-H | MUST BE ABSENT. If present, reaction is incomplete. |
| 4.3 - 4.4 | Quartet | 2H | O-CH₂-CH₃ | Ester ethyl group (unchanged). |
| 1.3 - 1.4 | Triplet | 3H | O-CH₂-CH₃ | Ester methyl group (unchanged). |
Purity Standards
-
HPLC: Minimum 95% purity required for cross-coupling to avoid catalyst poisoning.
-
Appearance: Product should be pale yellow. A brown/purple tint indicates free iodine contamination (wash with aqueous Sodium Thiosulfate to fix).
Applications in Drug Discovery[3]
This compound is a "privileged scaffold" building block.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-ester-3-aryl indoles .
-
Relevance: Core structure for COX-2 inhibitors and anti-cancer agents.
-
-
Sonogashira Coupling: Reacts with terminal alkynes.
-
Relevance: Synthesis of rigid indole-based fluorophores and kinase inhibitors.
-
-
Heck Reaction: Introduction of vinyl groups at C3.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Lachrymator (potential). Some halo-indole esters can be irritating to mucous membranes. Handle in a fume hood.
-
Storage: Keep cold (2-8°C) and dark . Iodine bonds are photosensitive; degradation leads to sample discoloration and loss of stoichiometry in reactions.
References
-
PubChem. Ethyl 3-iodo-1H-indole-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
- Zhao, X., et al. "Regioselective Synthesis of 3-Substituted Indoles." Journal of Organic Chemistry.
Sources
A Technical Guide to the Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate: Starting Materials and Methodologies
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to Ethyl 3-iodo-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the core starting materials and the detailed methodologies for their conversion to the target molecule, with a focus on the underlying chemical principles and practical considerations for laboratory application.
Introduction: The Significance of Ethyl 3-iodo-1H-indole-2-carboxylate
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic compounds. The introduction of an iodine atom at the C3-position of the indole ring, particularly in conjunction with a carboxylate group at the C2-position, provides a versatile handle for further functionalization through various cross-coupling reactions. This makes Ethyl 3-iodo-1H-indole-2-carboxylate a highly valuable building block in medicinal chemistry for the synthesis of complex molecular architectures with potential therapeutic applications.
This guide will focus on three principal synthetic strategies, each distinguished by its primary starting materials:
-
Direct C3-Iodination of Ethyl 1H-indole-2-carboxylate: A direct and atom-economical approach.
-
The Fischer Indole Synthesis: A classic and reliable method for constructing the indole core, followed by iodination.
-
Intramolecular Cyclization of an o-(1-Alkynyl)aniline Derivative: A modern and flexible route involving a palladium-catalyzed cross-coupling and subsequent iodocyclization.
Strategy 1: Direct C3-Iodination of Ethyl 1H-indole-2-carboxylate
The most straightforward approach to the target molecule begins with the commercially available Ethyl 1H-indole-2-carboxylate. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3-position being the most reactive site. Several iodinating agents can be employed for this transformation, each with its own set of advantages and considerations.
Causality of Experimental Choices
The choice of iodinating agent and reaction conditions is dictated by the need for high regioselectivity at the C3-position while avoiding over-iodination or side reactions. The ester group at the C2-position is an electron-withdrawing group, which can slightly deactivate the indole ring towards electrophilic substitution. However, the inherent nucleophilicity of the C3-position still allows for selective iodination under appropriate conditions.
Experimental Protocols
Below are detailed protocols for three common methods for the direct C3-iodination of Ethyl 1H-indole-2-carboxylate.
Method A: Iodination with Iodine and Potassium Hydroxide
This method utilizes molecular iodine in the presence of a base. The base is thought to deprotonate the indole nitrogen, increasing the electron density of the ring and facilitating the electrophilic attack by iodine.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in dimethylformamide (DMF).
-
-
Step 2: Reagent Addition
-
Add potassium hydroxide (KOH) (1.1 eq) to the solution and stir until it dissolves.
-
Slowly add a solution of iodine (I₂) (1.1 eq) in DMF to the reaction mixture at room temperature.
-
-
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 3-iodo-1H-indole-2-carboxylate.
-
Method B: Iodination with N-Iodosuccinimide (NIS)
NIS is a mild and convenient source of electrophilic iodine. The reaction is often catalyzed by a Brønsted or Lewis acid to enhance the electrophilicity of the iodine.
-
Step 1: Reaction Setup
-
Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
-
Step 2: Reagent Addition
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
If required, add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[1]
-
-
Step 3: Reaction and Work-up
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with the solvent and wash with an aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
-
Step 4: Purification
-
Purify the residue by column chromatography.
-
Method C: Iodination with Iodine Monochloride (ICl)
Iodine monochloride is a highly effective and regioselective iodinating agent for indoles.[1]
-
Step 1: Reaction Setup
-
Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in a chlorinated solvent like dichloromethane.
-
-
Step 2: Reagent Addition
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride (ICl) (1.0 eq) in the same solvent.
-
-
Step 3: Reaction and Work-up
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
-
Step 4: Purification
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Data Presentation: Comparison of Direct Iodination Methods
| Method | Iodinating Agent | Typical Conditions | Key Advantages |
| A | Iodine / KOH | DMF, room temperature | High regioselectivity, cost-effective.[1] |
| B | N-Iodosuccinimide (NIS) | Acetonitrile or CH₂Cl₂, room temp. | Mild conditions, good yields, avoids strong bases.[1] |
| C | Iodine Monochloride (ICl) | Dichloromethane, 0 °C to r.t. | High reactivity, excellent regioselectivity.[1] |
Visualization: Direct C3-Iodination Workflow
Caption: Workflow for the direct C3-iodination of Ethyl 1H-indole-2-carboxylate.
Strategy 2: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and highly versatile method for the formation of the indole ring system.[2][3] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[2][3] To synthesize Ethyl 3-iodo-1H-indole-2-carboxylate via this route, one would first construct the indole-2-carboxylate core and then perform a subsequent iodination at the C3 position as described in Strategy 1.
Core Starting Materials
-
Phenylhydrazine: The source of the benzene ring and the indole nitrogen.
-
Ethyl Pyruvate: The three-carbon ketone component that will form the pyrrole ring of the indole.
Causality of Experimental Choices
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement under acidic conditions to form the indole.[2] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid or polyphosphoric acid to Lewis acids like zinc chloride.[3] The reaction temperature is also a key parameter that influences the reaction rate and yield.
Experimental Protocol: A Two-Step Approach
Step 1: Fischer Indole Synthesis of Ethyl 1H-indole-2-carboxylate
-
1a: Hydrazone Formation
-
In a flask, dissolve phenylhydrazine (1.0 eq) and ethyl pyruvate (1.0 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature. The phenylhydrazone may precipitate from the solution.
-
-
1b: Indolization
-
Isolate the phenylhydrazone or use it in situ.
-
Add the phenylhydrazone to a pre-heated solution of a strong acid catalyst, such as a mixture of polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), at a temperature typically ranging from 80 to 120 °C.
-
Stir the reaction mixture vigorously for the required time, monitoring by TLC.
-
-
1c: Work-up and Purification
-
Carefully pour the hot reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude Ethyl 1H-indole-2-carboxylate by column chromatography or recrystallization.
-
Step 2: C3-Iodination
-
The Ethyl 1H-indole-2-carboxylate obtained from the Fischer indole synthesis can then be subjected to one of the iodination protocols described in Strategy 1 to yield the final product, Ethyl 3-iodo-1H-indole-2-carboxylate.
Visualization: Fischer Indole Synthesis Pathway
Caption: Two-step synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate via the Fischer indole synthesis.
Strategy 3: Intramolecular Cyclization of an o-(1-Alkynyl)aniline Derivative
This modern and highly adaptable strategy involves the construction of the indole ring through an intramolecular cyclization of a suitably substituted aniline derivative. The key steps are a Sonogashira cross-coupling reaction followed by an electrophilic iodocyclization.[5][6]
Core Starting Materials
-
o-Iodoaniline (or a derivative): Provides the benzene ring portion of the indole.
-
Ethyl Propiolate: The three-carbon alkyne that will form the pyrrole ring and introduce the ethyl carboxylate group.
Causality of Experimental Choices
This synthetic route offers great flexibility in introducing substituents on the indole ring by choosing appropriately substituted starting materials. The Sonogashira coupling is a robust and high-yielding palladium-catalyzed reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The subsequent electrophilic cyclization with iodine not only forms the indole ring but also directly installs the iodine atom at the C3-position.
Experimental Protocol: A Two-Step, One-Pot Potential
Step 1: Sonogashira Coupling
-
1a: Reaction Setup
-
To a reaction vessel, add o-iodoaniline (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent and base (e.g., triethylamine or a mixture of THF and an amine base).
-
-
1b: Reagent Addition
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Add ethyl propiolate (1.1 eq) to the reaction mixture.
-
-
1c: Reaction
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir until the o-iodoaniline is consumed (monitor by TLC or GC-MS).
-
-
1d: Work-up
-
After cooling, filter the reaction mixture to remove the catalyst and amine salts.
-
Concentrate the filtrate and purify the resulting ethyl 3-(2-aminophenyl)propiolate by column chromatography.
-
Step 2: Electrophilic Iodocyclization
-
2a: Reaction Setup
-
Dissolve the ethyl 3-(2-aminophenyl)propiolate (1.0 eq) in a solvent such as dichloromethane.
-
-
2b: Reagent Addition
-
Add a solution of iodine (I₂) (1.1-1.5 eq) in the same solvent to the reaction mixture.
-
-
2c: Reaction and Work-up
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess iodine.
-
Separate the organic layer, dry, and concentrate.
-
-
2d: Purification
-
Purify the crude product by column chromatography to yield Ethyl 3-iodo-1H-indole-2-carboxylate.
-
Data Presentation: Comparison of Starting Material Strategies
| Strategy | Core Starting Materials | Key Advantages | Key Disadvantages |
| 1. Direct Iodination | Ethyl 1H-indole-2-carboxylate | Most direct route, atom-economical. | Potential for over-iodination, requires commercially available starting indole. |
| 2. Fischer Indole | Phenylhydrazine, Ethyl Pyruvate | Classic, reliable, good for diverse substitutions on the benzene ring. | Two-step process (indolization then iodination), can require harsh acidic conditions. |
| 3. Alkynyl-aniline Cyclization | o-Iodoaniline, Ethyl Propiolate | Highly flexible, introduces iodine in the cyclization step, mild conditions for cyclization. | Requires palladium catalysis, multi-step synthesis of the cyclization precursor. |
Visualization: Alkynyl-aniline Cyclization Pathway
Caption: Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate via Sonogashira coupling and iodocyclization.
Conclusion
The synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate can be achieved through several effective strategies, each with its own merits. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The direct iodination of Ethyl 1H-indole-2-carboxylate is the most concise approach. The Fischer indole synthesis offers a classic and robust alternative for constructing the indole core from basic building blocks. The intramolecular cyclization of an o-(1-alkynyl)aniline derivative provides a modern and highly flexible route for the synthesis of more complex and substituted analogues. A thorough understanding of these methodologies will empower the research scientist to make informed decisions in the design and execution of synthetic routes towards novel and valuable indole-based compounds.
References
-
Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
Ethyl 1H-indole-2-carboxylate. National Institutes of Health. [Link]
-
Synthesis of 3-Ethyl Indole. ResearchGate. [Link]
-
Optimized Sonogashira coupling of iodo benzene (1a) and ethyl... ResearchGate. [Link]
-
Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. ACS Publications. [Link]
-
Protective Effects of Ethyl Pyruvate and Vitamin E Against Phenylhydrazine-Induced Nephrotoxicity in Mice. ResearchGate. [Link]
-
A three-component Fischer indole synthesis. National Institutes of Health. [Link]
-
Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]
-
Fischer inodole synthesis with cyclic ketones. ResearchGate. [Link]
-
Protective effect of ethyl pyruvate on mice sperm parameters in phenylhydrazine induced hemolytic anemia. National Institutes of Health. [Link]
-
Sonogashira coupling. Reddit. [Link]
-
(Aza)indolizines and ethyl propiolate: [8+2] and[3][7] cyclizations. Chemistry of Heterocyclic Compounds. [Link]
-
Protective effect of ethyl pyruvate on mice sperm parameters in phenylhydrazine induced hemolytic anemia. ResearchGate. [Link]
-
Cyclization of alkynes under metal-free conditions: synthesis of indoles. Universidade Federal de Santa Maria. [Link]
-
3-Aryl propiolates 2 by Sonogashira coupling of aryl iodides 6 and... ResearchGate. [Link]
-
Fischer Indole Synthesis. YouTube. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. ACS Publications. [Link]
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. [Link]
-
N- Iodosuccinimide, (NIS)(2). ResearchGate. [Link]
-
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Rutgers University. [Link]
Sources
- 1. Ethyl 3-iodo-1H-indole-2-carboxylate | 117637-79-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
High-Efficiency Suzuki-Miyaura Coupling of Ethyl 3-iodo-1H-indole-2-carboxylate
Application Note & Protocol Guide
Executive Summary
Ethyl 3-iodo-1H-indole-2-carboxylate represents a highly strategic scaffold in medicinal chemistry. The C3-iodine provides a reactive handle for cross-coupling, while the C2-ester serves as both an activating electron-withdrawing group (EWG) and a versatile functional handle for post-coupling transformations (e.g., hydrolysis to acids, reduction to alcohols, or heterocycle formation).
This guide details the optimized protocols for Suzuki-Miyaura cross-coupling at the C3 position. Unlike simple aryl halides, this substrate presents unique challenges: competitive deiodination , steric crowding from the C2-ester, and potential ester hydrolysis under basic coupling conditions.
Mechanistic Insight & Critical Parameters
Substrate Reactivity Profile
The reactivity of Ethyl 3-iodo-1H-indole-2-carboxylate is governed by two competing electronic factors:
-
C3-Iodine Activation: The C2-ethoxycarbonyl group is electron-withdrawing. This lowers the electron density at C3, theoretically facilitating the Oxidative Addition of Pd(0) into the C-I bond compared to electron-rich indoles.
-
Indole Nitrogen (N-H) Acidity: The N-H proton (pKa ~16) is susceptible to deprotonation by the bases required for the Suzuki cycle (e.g., K₂CO₃, Cs₂CO₃). The resulting indolyl anion is electron-rich, which can poison the catalyst or facilitate side reactions if not managed.
The "Ester Survival" Challenge
Standard Suzuki conditions often employ aqueous bases (e.g., 2M Na₂CO₃) at elevated temperatures (80-100°C). For this substrate, such conditions pose a high risk of saponification , converting the ethyl ester to the carboxylic acid.
-
Solution: Use anhydrous bases (e.g., K₃PO₄, CsF) or mild aqueous bases with strictly controlled reaction times.
Catalyst Selection[1]
-
Pd(PPh₃)₄ (Tetrakis): The "workhorse" catalyst. Effective for iodides, but sensitive to air and thermal degradation.
-
Pd(dppf)Cl₂: More robust against air and moisture. Excellent for sterically hindered substrates due to the large bite angle of the dppf ligand. Recommended for difficult boronic acids.
Visualized Reaction Pathway
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical decision point regarding N-protection.
Figure 1: Catalytic cycle for the Suzuki coupling of 3-iodoindole esters, highlighting critical risk factors.
Optimized Experimental Protocols
Protocol A: The "Robust" Method (Protected N-H)
Recommended for scale-up or valuable boronic acids. N-protection prevents catalyst poisoning and improves solubility.
Reagents:
-
Substrate: Ethyl 3-iodo-1-methyl-1H-indole-2-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous) or Cs₂CO₃
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Setup: Charge a reaction vial with the indole substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas pressure.
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: Look for the disappearance of the starting iodide.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Direct" Method (Unprotected N-H)
Recommended for rapid screening or when N-protection is undesirable. Requires careful base selection to preserve the ester.[2]
Reagents:
-
Substrate: Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (2:1)
Step-by-Step:
-
Degassing: Degas the solvents (DME or Toluene/EtOH) thoroughly by sparging with Nitrogen for 15 minutes before use. (Critical for Pd(PPh₃)₄ stability).
-
Assembly: In a reaction vessel, combine the indole (1.0 mmol), boronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Activation: Add the degassed solvent (5 mL) and the 2M Na₂CO₃ solution (1.0 mL).
-
Reaction: Heat to 85-90°C under Nitrogen.
-
Note: Unprotected indoles may react slower. Reaction time may extend to 16-24 hours.
-
-
Monitoring: Check LCMS for hydrolysis by-products (Acid mass: M-28). If hydrolysis is observed, switch to Protocol A or use anhydrous K₃PO₄ in dry DMF.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Comparative Data & Troubleshooting
Base & Solvent Compatibility Matrix
| Parameter | Condition | Outcome on Ethyl 3-iodo-1H-indole-2-carboxylate |
| Base | NaOEt / NaOMe | FAILURE: Transesterification or Hydrolysis. |
| NaOH / KOH | FAILURE: Rapid hydrolysis to carboxylic acid. | |
| Na₂CO₃ (aq) | GOOD: Standard. Minimal hydrolysis if time <12h. | |
| K₃PO₄ (anhydrous) | EXCELLENT: Prevents hydrolysis; suitable for sensitive esters. | |
| Solvent | DMF | Good solubility, but high boiling point makes removal difficult. |
| Dioxane | PREFERRED: Good solubility, easy to remove, compatible with water. | |
| THF | Good, but reaction temperature limited to 66°C (often too slow). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Protodeiodination (Iodine replaced by H) | Oxidative addition occurred, but transmetallation was too slow. | Increase Boronic Acid equivalents (to 2.0). Switch to a more active catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 . |
| Ester Hydrolysis (Acid formation) | Base is too strong or too much water present. | Switch to Protocol A (Anhydrous conditions). Use K₃PO₄ or CsF as base. |
| Low Conversion | Catalyst poisoning by free N-H or steric hindrance. | Use Protocol A (N-protection). Increase catalyst loading to 10 mol%. Increase temp to 100°C (requires sealed tube). |
| Homocoupling of Boronic Acid | Oxidation of boronic acid by O₂. | Improve degassing technique. Ensure reaction is strictly under inert atmosphere. |
References
-
Synthesis of 3-Iodoindoles
-
General Suzuki Coupling on Indoles
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Source: National Institutes of Health (NIH) / PMC.
-
Ester Stability in Coupling
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage.[5] (Context on ester reactivity).
- Source: National Institutes of Health (NIH) / PMC.
-
-
Preparation of Starting Material
-
Suzuki Reaction Overview
- Suzuki Reaction - Chem 115 Myers.
- Source: Harvard University.
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 3-iodo-1H-indole-2-carboxylate as a Strategic Building Block in Modern Organic Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its strategic functionalization is paramount for the development of novel molecular entities. This guide focuses on Ethyl 3-iodo-1H-indole-2-carboxylate , a highly versatile and powerful building block. The presence of three distinct functional handles—the reactive C-I bond at the C3-position, the modifiable ester at C2, and the active N-H group—provides chemists with a programmable platform for complex molecular architecture. We will explore its synthetic utility in cornerstone C-C and C-N cross-coupling reactions and subsequent intramolecular cyclizations, providing both mechanistic insights and field-proven, detailed protocols for immediate laboratory application.
The Strategic Advantage of Ethyl 3-iodo-1H-indole-2-carboxylate
The utility of this reagent stems from the orthogonal reactivity of its functional groups.
-
The C3-Iodo Group: The carbon-iodine bond at the electron-rich C3 position is the primary site for reactivity. It is an excellent leaving group, making it the ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the direct and predictable installation of aryl, alkyl, alkynyl, and amino moieties.
-
The C2-Ethyl Carboxylate Group: This group serves two main purposes. First, it acts as an electron-withdrawing group, which modulates the electronic properties of the indole ring. Second, it is a versatile functional handle that can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing a secondary point for diversification.[1][2]
-
The N1-Hydrogen: The indole nitrogen can be readily deprotonated and alkylated or acylated, enabling the introduction of substituents that can tune solubility, modulate biological activity, or serve as a tether for intramolecular reactions.[1][2]
The combination of these features in a single, stable molecule makes Ethyl 3-iodo-1H-indole-2-carboxylate a preferred intermediate for library synthesis and the construction of complex heterocyclic systems.
Workflow for Utilizing the Building Block
Caption: Synthetic pathways originating from Ethyl 3-iodo-1H-indole-2-carboxylate.
Synthesis of the Building Block
A common and reliable method for preparing Ethyl 3-iodo-1H-indole-2-carboxylate involves the direct electrophilic iodination of the readily available Ethyl 1H-indole-2-carboxylate.
Protocol 2.1: Electrophilic Iodination
This protocol is adapted from procedures for iodinating similar indole scaffolds.[3] The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.
Reaction Scheme: Ethyl 1H-indole-2-carboxylate + I₂/NIS → Ethyl 3-iodo-1H-indole-2-carboxylate
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of Ethyl 1H-indole-2-carboxylate (1.0 eq) in acetonitrile at 0 °C, add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc).
-
Work-up: Wash the organic layer sequentially with a saturated aqueous solution of Na₂S₂O₃ (to quench any remaining iodine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, allowing these reactions to proceed under mild conditions with low catalyst loadings.
Suzuki-Miyaura Coupling: For C-C (Aryl/Vinyl) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and styrenyl indoles, which are common motifs in pharmacologically active molecules.[4]
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the 3-iodoindole to a Pd(0) complex, followed by transmetalation with an activated boronic acid species (boronate), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid to facilitate transmetalation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3.1.1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting iodoindole.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired biaryl product.
| Coupling Partner | Catalyst System | Base | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | ~90 |
| Thiophen-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | ~82 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | ~75-85 |
Table 1: Representative yields for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling: For C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to 3-alkynylindoles, which are valuable precursors for constructing complex heterocycles and are found in various natural products.[5][6]
Mechanistic Causality: This reaction uniquely involves two catalytic cycles.[5] The palladium cycle mirrors that of the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is the rate-determining step. An amine base is used both to deprotonate the alkyne and to act as a solvent. Copper-free conditions have also been developed.[7]
Protocol 3.2.1: Synthesis of Ethyl 3-(phenylethynyl)-1H-indole-2-carboxylate
-
Reaction Setup: To a Schlenk flask, add Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF/diisopropylamine. Add phenylacetylene (1.1-1.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and ammonium salts, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by silica gel chromatography.
| Coupling Partner | Co-catalyst | Base | Yield (%) |
| Phenylacetylene | CuI | Et₃N | ~90 |
| Trimethylsilylacetylene | CuI | Et₃N | ~95 |
| Propargyl alcohol | CuI | i-Pr₂NH | ~80 |
| 1-Hexyne | None (Cu-free) | Pyrrolidine | ~88 |
Table 2: Representative yields for Sonogashira coupling reactions.[8]
Heck Coupling: For C-C (Alkenyl) Bond Formation
The Heck reaction allows for the stereoselective synthesis of 3-alkenyl indoles, typically yielding the E-isomer as the major product.[9] These products are valuable intermediates for cyclization reactions and as Michael acceptors.
Protocol 3.3.1: Synthesis of Ethyl 3-((E)-styryl)-1H-indole-2-carboxylate
-
Reaction Setup: Combine Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%) in a sealed tube.
-
Solvent and Reagents: Add a polar aprotic solvent like DMF or acetonitrile, followed by styrene (1.5 eq) and a base such as triethylamine (Et₃N, 2.0 eq) or potassium acetate (KOAc).[8]
-
Reaction Conditions: Seal the tube and heat to 80-120 °C for 12-24 hours.[8][10]
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds where classical methods like SₙAr fail.[11][12] It enables direct access to 3-aminoindole derivatives, a privileged scaffold in drug discovery.
Mechanistic Causality: The mechanism is analogous to other cross-couplings, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu) to form a palladium-amido complex, and subsequent reductive elimination.[13][14] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[14]
Protocol 3.4.1: Synthesis of Ethyl 3-(phenylamino)-1H-indole-2-carboxylate
-
Reaction Setup (Glovebox): In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq) and aniline (1.2 eq).
-
Solvent and Conditions: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vial and heat to 80-110 °C with stirring until the reaction is complete.
-
Work-up: Cool to room temperature, pass through a plug of silica gel with ethyl acetate, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Application in Intramolecular Cyclization
A powerful strategy involves a two-step sequence: a cross-coupling reaction to install a functionalized side chain, followed by an intramolecular cyclization to build fused polycyclic indole systems. This is a key method for accessing scaffolds like those in duocarmycin analogues.[3]
Strategy: N-Alkylation followed by Intramolecular Heck Cyclization
This example demonstrates the construction of a pyrrolo[3,2,1-ij]quinoline ring system.
Caption: Workflow for synthesis of fused indoles via cyclization.
Protocol 4.1: Synthesis of a Fused Pyrroloquinoline System This protocol is conceptualized based on established methodologies.[3]
Step A: N-Alkylation
-
To a solution of Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add allyl bromide (1.5 eq) and stir the mixture at 50 °C for 24 hours.[3]
-
Evaporate the solvent, dissolve the residue in ethyl acetate, wash with brine, dry, and concentrate to obtain the N-allyl intermediate, which can be purified by chromatography.
Step B: Intramolecular Heck Cyclization
-
In a sealed tube, dissolve the N-allyl intermediate (1.0 eq) in DMF or acetonitrile.
-
Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and a base such as silver carbonate (Ag₂CO₃) or triethylamine.
-
Degas the mixture and heat to 100 °C for 12-24 hours.
-
Cool, filter through Celite, and concentrate. Purify the residue by column chromatography to yield the cyclized product.
References
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He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]
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Esteves, M. A., et al. (2011). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 16(5), 3840-3857. [Link]
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Daïch, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(23), 5727. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Štefane, B., et al. (2022). A new synthetic approach to the 3,4-dihydro-1H-[2][15]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 12(28), 18035-18049. [Link]
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He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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MySkinRecipes. (n.d.). Ethyl 3-iodo-1H-indole-2-carboxylate. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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Sridhar, M., et al. (2010). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(35), 8790-8792. [Link]
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Liu, Y., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 13(5), 626-633. [Link]
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Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]
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Liao, Y., & Reitman, M. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(20), 7713–7719. [Link]
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Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(12), 269-281. [Link]
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Tunoori, A. R., et al. (2017). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 908–911. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]
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The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Wang, Y., et al. (2018). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Organic Letters, 20(15), 4591–4595. [Link]
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Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
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Reddy, G. R., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 83(15), 8046–8059. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Calo, V., et al. (2012). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 2, 49. [Link]
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Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
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N-alkylation of Ethyl 3-iodo-1H-indole-2-carboxylate
An Application Guide for the Synthesis of N-Alkylated Ethyl 3-iodo-1H-indole-2-carboxylates
Abstract
The N-alkylation of the indole scaffold is a cornerstone transformation in synthetic organic and medicinal chemistry, providing access to a vast array of biologically active molecules. Ethyl 3-iodo-1H-indole-2-carboxylate is a particularly valuable starting material, featuring an acidic N-H proton primed for functionalization and two strategic handles—an ester and an iodo group—for subsequent diversification. This guide provides a comprehensive overview of the N-alkylation of this substrate, detailing the underlying mechanistic principles, offering field-tested experimental protocols, and presenting critical insights into reaction optimization and troubleshooting. Designed for researchers, scientists, and drug development professionals, this document amalgamates theoretical knowledge with practical, actionable methodologies.
Introduction: Strategic Importance of N-Alkylated Indole-2-Carboxylates
The indole nucleus is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and natural products.[1] Functionalization of the indole nitrogen (N1 position) is a critical strategy for modulating a molecule's pharmacological profile, including its target affinity, selectivity, metabolic stability, and pharmacokinetic properties.[2][3] The starting material, ethyl 3-iodo-1H-indole-2-carboxylate, is an advanced intermediate that offers significant synthetic advantages. The electron-withdrawing ester group at the C2 position enhances the acidity of the N-H proton (pKa ≈ 16), facilitating its deprotonation under relatively mild conditions.[4] This increased acidity promotes selective N-alkylation over competitive C3-alkylation, a common challenge in indole chemistry.[5] Furthermore, the iodo substituent at the C3 position serves as a versatile synthetic handle for post-alkylation modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid construction of complex molecular architectures.
This guide focuses on providing robust and reproducible protocols for the N-alkylation of this key intermediate, empowering chemists to efficiently generate libraries of novel compounds for discovery programs.
Reaction Mechanism: The Path to N-Functionalization
The N-alkylation of ethyl 3-iodo-1H-indole-2-carboxylate proceeds via a classical two-step bimolecular nucleophilic substitution (SN2) mechanism. Understanding this pathway is crucial for rational experimental design and troubleshooting.
Step 1: Deprotonation and Formation of the Indolide Anion The reaction is initiated by treating the indole with a suitable base. The base abstracts the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion. The choice of base is critical; strong, non-nucleophilic bases such as sodium hydride (NaH) are highly effective as they irreversibly deprotonate the indole to drive the reaction forward.[4][5] Weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be used, often requiring higher temperatures to establish a sufficient equilibrium concentration of the nucleophilic anion.[2][6][7]
Step 2: Nucleophilic Attack The resulting indolide anion is a potent nucleophile. The negative charge is delocalized across the heterocyclic system, but the highest electron density resides on the nitrogen atom. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a concerted SN2 fashion to form the new N-C bond.[4]
Caption: General mechanism for the N-alkylation of indole.
Experimental Protocols & Methodologies
The choice of methodology depends on the reactivity of the alkylating agent and the stability of the substrate. Below are two validated protocols using either a strong or a milder base.
Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF
This is the most common and robust method, suitable for a wide range of alkylating agents including primary and secondary alkyl halides. The use of a strong base ensures complete and rapid formation of the nucleophile.[3][5]
Materials & Reagents:
-
Ethyl 3-iodo-1H-indole-2-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of 0.1–0.5 M. Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved, and the addition may be exothermic. Ensure adequate venting.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete (cessation of gas evolution).[5]
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). Gentle heating (40-60 °C) may be required for less reactive alkylating agents.[3]
-
Work-up (Quenching): Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-alkylated product.
Protocol 2: N-Alkylation using Potassium Hydroxide (KOH) in Acetone
This method employs a milder, more economical base and avoids the use of mineral oil-dispersed hydrides. It is particularly effective for reactive alkylating agents like allyl and benzyl halides.[6][7]
Materials & Reagents:
-
Ethyl 3-iodo-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Acetone
-
Alkylating agent (e.g., benzyl bromide, allyl bromide) (1.1 eq)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask, dissolve Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq) and the alkylating agent (1.1 eq) in acetone.
-
Base Addition: Add a concentrated aqueous solution of KOH (3.0-5.0 eq) to the stirring mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours.[6][7] Monitor progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate of the product may form.
-
Isolation: If a solid forms, collect it by filtration, wash thoroughly with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Dry the organic extracts over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization as needed.
Caption: General workflow for the N-alkylation of indole.
Optimization and Data Summary
The success of the N-alkylation reaction hinges on the careful selection of reagents and conditions. The following table summarizes conditions reported for the N-alkylation of ethyl indole-2-carboxylate derivatives, providing a valuable reference for optimization.
| Entry | Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl Bromide | KOH (aq) | Acetone | 20 | 2 | 85 | [6][8] |
| 2 | Benzyl Bromide | KOH (aq) | Acetone | 20 | 2 | 94 | [6][8] |
| 3 | Amyl Bromide | KOH (aq) | Acetone | 20 | 8 | Moderate | [8] |
| 4 | (2-oxo-1,3-dioxolan-4-yl)methyl tosylate | Cs₂CO₃ | DMF | 60 | - | 63-80 | [9] |
| 5 | Various Alkyl Halides | NaH (1.2) | DMF / THF | 0 to RT | 2-24 | Good-Excellent | [3] |
| 6 | Benzyl Bromide | K₂CO₃ (1.5) | DMF | Reflux | 4-6 | Good | [2] |
Key Considerations for Optimization:
-
Base Selection: Sodium hydride (NaH) is highly reliable for a broad scope of alkyl halides. For base-sensitive substrates or for cost-effective scale-up, milder inorganic bases like K₂CO₃, Cs₂CO₃, or KOH are excellent alternatives, though they may require higher temperatures or longer reaction times.[2][9][10]
-
Solvent Choice: Polar aprotic solvents such as DMF, THF, and acetonitrile are preferred.[5][11] DMF is particularly effective at solvating the cation of the base, enhancing the nucleophilicity of the indolide anion.[5][12]
-
Alkylating Agent Reactivity: The reactivity order for alkyl halides is I > Br > Cl. For less reactive agents like alkyl chlorides, or for sterically hindered substrates, more forcing conditions (higher temperature, stronger base) may be necessary.
-
Temperature Control: Initial deprotonation and addition of the alkylating agent are often performed at 0 °C to control exothermic events and minimize side reactions. The reaction is then typically allowed to proceed at room temperature or with gentle heating.[3]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive base (e.g., NaH exposed to air/moisture).2. Insufficiently reactive alkylating agent.3. Incomplete deprotonation. | 1. Use a fresh, unopened container of NaH or titrate the base.2. Switch to a more reactive halide (e.g., bromide or iodide). Increase reaction temperature.3. Increase the equivalents of base or allow more time for deprotonation. |
| Multiple Products / Low Purity | 1. Competitive C3-alkylation.2. Hydrolysis of the ethyl ester.3. Reaction with solvent (e.g., DMF at high temp.). | 1. Ensure complete deprotonation with a strong base like NaH before adding the alkylating agent. The C2-ester on this substrate strongly disfavors C3-alkylation.[5]2. Use anhydrous conditions. If using aqueous KOH, minimize reaction time and temperature.3. Avoid excessively high temperatures (>100 °C) for prolonged periods in DMF. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Product is an oil that won't crystallize. | 1. Perform multiple aqueous washes during work-up. Co-evaporate the crude product with a high-boiling, non-polar solvent like toluene under reduced pressure.2. Rely on flash column chromatography for purification. |
Conclusion
The N-alkylation of ethyl 3-iodo-1H-indole-2-carboxylate is a highly efficient and versatile reaction for generating diverse molecular scaffolds. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can achieve high yields of the desired N-alkylated products. The protocols and optimization strategies detailed in this guide provide a solid foundation for the successful synthesis and exploration of this valuable class of compounds in drug discovery and materials science.
References
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-
Wolska, J., et al. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. Available at: [Link]
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-
Engle, K. M., & Chen, J. S. (2014). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
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-
Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
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-
ResearchGate. Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]
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-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
ResearchGate. An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. Available at: [Link]
-
Sova, M., et al. (2020). A new synthetic approach to the 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Application Note: A Comprehensive Guide to the Hydrolysis of Ethyl 3-iodo-1H-indole-2-carboxylate
Introduction: The Strategic Importance of 3-Iodo-1H-indole-2-carboxylic Acid
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 3-iodo-1H-indole-2-carboxylic acid is a highly valuable synthetic intermediate. The presence of the carboxylic acid at the C2 position and the iodine atom at the C3 position provides two orthogonal handles for molecular elaboration. The iodine atom is particularly strategic, serving as a versatile precursor for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings.[1][2]
This application note provides a detailed guide for the efficient conversion of Ethyl 3-iodo-1H-indole-2-carboxylate to its corresponding carboxylic acid via alkaline hydrolysis (saponification). We will delve into the underlying chemical principles, offer validated, step-by-step protocols, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.
The Chemistry of Saponification: Mechanism and Rationale
The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification.[3][4] This transformation is one of the most fundamental and reliable reactions in organic synthesis. For Ethyl 3-iodo-1H-indole-2-carboxylate, this process is robust and generally proceeds with high efficiency.
The Reaction Mechanism
The base-catalyzed hydrolysis of esters is effectively an irreversible process, driven by a final, exergonic acid-base step. The mechanism proceeds through a nucleophilic acyl substitution pathway.[3][5][6]
-
Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ethyl ester. This forms a high-energy tetrahedral intermediate.[6]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group. This step yields the carboxylic acid and ethoxide.
-
Irreversible Deprotonation: The newly formed carboxylic acid (a weak acid) immediately reacts with a strong base present in the medium (either the ethoxide ion or another hydroxide ion). This acid-base reaction forms the highly stable carboxylate salt and ethanol. This deprotonation step is thermodynamically favorable and renders the entire sequence irreversible under basic conditions, driving the reaction to completion.[3]
-
Final Protonation: To obtain the final neutral carboxylic acid product, a stoichiometric amount of a strong acid (e.g., HCl) is added during the workup to protonate the carboxylate salt.
Influence of the Indole Core and Iodo-Substituent
The indole nucleus and the C3-iodo substituent are generally stable under standard saponification conditions. The electron-rich nature of the indole ring is not significantly compromised, and the carbon-iodine bond is not susceptible to cleavage under these mild basic conditions. Unlike harsher reaction conditions that might be used in some synthetic transformations, alkaline hydrolysis preserves the key functionalities of the molecule, making it an ideal method for this specific conversion.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification. The choice of base and solvent system can be adapted based on substrate solubility and laboratory availability.
Protocol 1: Standard Hydrolysis using Sodium Hydroxide
This protocol employs common and cost-effective reagents and is suitable for gram-scale synthesis.
Materials and Reagents:
-
Ethyl 3-iodo-1H-indole-2-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of Ethyl 3-iodo-1H-indole-2-carboxylate.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio). The total solvent volume should be sufficient to ensure complete dissolution upon warming (approx. 10-20 mL per gram of ester).
-
Addition of Base: Prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in water and add it to the stirred ester solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product carboxylic acid will have a much lower Rf value (closer to the baseline) than the starting ester. The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous residue with deionized water. To remove any unreacted starting material or non-polar impurities, wash the aqueous solution once with ethyl acetate. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring. The carboxylic acid product will begin to precipitate out of the solution. Continue adding acid until the pH of the solution is approximately 1-2 (verify with pH paper).
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under high vacuum to a constant weight.
Protocol 2: Mild Hydrolysis using Lithium Hydroxide
Lithium hydroxide (LiOH) in a THF/water system is often used for substrates that may have sensitivity to higher temperatures or stronger bases, offering a milder alternative.[7]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 eq) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC. This method may require a longer reaction time, potentially 12-24 hours. Gentle warming to 40-50°C can be applied to accelerate the reaction if necessary.
-
Work-up and Isolation: Follow steps 4-8 from Protocol 3.1, replacing ethanol with THF where applicable.
Data Summary and Parameter Comparison
The choice of reaction conditions can influence reaction time and, in some cases, yield. The following table provides a comparative summary of common conditions for indole ester hydrolysis.
| Parameter | Method 1: NaOH/EtOH | Method 2: KOH/MeOH | Method 3: LiOH/THF |
| Base | Sodium Hydroxide | Potassium Hydroxide | Lithium Hydroxide |
| Solvent System | Ethanol / Water | Methanol / Water | THF / Water |
| Temperature | Reflux (~80 °C) | Reflux (~65 °C) | Room Temp to 50 °C |
| Typical Time | 2 - 4 hours | 2 - 4 hours | 12 - 24 hours |
| Key Advantage | Cost-effective, fast | Fast, good solubility | Mild conditions |
| Expected Yield | > 90% | > 90% | > 90% |
Mechanistic Visualization
The following diagram illustrates the key chemical transformations during the base-catalyzed hydrolysis process.
Caption: Key steps in the saponification of an ethyl ester.
Conclusion
The alkaline hydrolysis of Ethyl 3-iodo-1H-indole-2-carboxylate is a highly efficient and reliable method for producing the corresponding carboxylic acid, a key building block for further synthetic diversification. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and successfully perform this essential transformation. The choice between a standard sodium hydroxide-based protocol and a milder lithium hydroxide method allows for flexibility depending on the scale and specific requirements of the synthesis.
References
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from orgsyn.org.
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from masterorganicchemistry.com.
-
chemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). YouTube. Retrieved from youtube.com.
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from organicchemistrytutor.com.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
-
Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Retrieved from patents.google.com.
-
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
-
Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9).
-
Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from derpharmachemica.com.
-
Al-Hadedi, A. A. M., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(21), 5195.
-
Lee, H. W., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1056-1061.
-
Gmeiner, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2825-2834.
-
Chen, C. Y., et al. (2021). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 23(15), 5852-5856.
-
The Organic Chemistry Tutor. (2021, January 11). Saponification Reaction of Esters. YouTube. Retrieved from youtube.com.
-
Schmidt, A., et al. (2015). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 11, 223-229.
Sources
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- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. m.youtube.com [m.youtube.com]
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Application Note: Selective Reduction of Ethyl 3-iodo-1H-indole-2-carboxylate
Abstract & Introduction
(3-iodo-1H-indol-2-yl)methanol is a valuable synthetic intermediate in medicinal chemistry and drug development, providing a versatile scaffold for further functionalization. Its synthesis requires the chemoselective reduction of the C2-ester of Ethyl 3-iodo-1H-indole-2-carboxylate without affecting the electronically sensitive indole ring or the labile C3-iodo substituent. This application note provides detailed, field-proven protocols for this transformation using common aluminum hydride reagents.
The primary challenge lies in the inherent reactivity of the starting material. The indole N-H proton is acidic and will be deprotonated by strong hydride reagents, consuming at least one equivalent. Furthermore, the carbon-iodine bond can be susceptible to reduction under harsh conditions. Therefore, careful control of stoichiometry, temperature, and reaction kinetics is paramount to achieving high yield and purity. This guide will detail two primary methods utilizing Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H), explaining the causality behind each experimental choice to ensure reproducible and scalable results.
Scientific Principles & Mechanistic Considerations
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved with powerful nucleophilic hydride donors like LiAlH₄.[1][2][3] The generally accepted mechanism involves a two-stage process:
-
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the aluminum hydride reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4]
-
Intermediate Collapse & Second Reduction: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an intermediate aldehyde.[5] Since aldehydes are more reactive than esters towards hydride attack, the aldehyde is immediately reduced by a second equivalent of the hydride reagent to form an alkoxide.[1]
-
Aqueous Workup: The final primary alcohol is liberated upon protonation of the aluminum alkoxide intermediate during an aqueous workup step.[4][6]
A critical consideration for this specific substrate is the presence of the acidic N-H proton on the indole ring. LiAlH₄ and other strong hydride reagents will react violently and irreversibly with this proton to liberate hydrogen gas.[7][8] Therefore, an excess of the reducing agent is required to account for this initial acid-base reaction before the ester reduction can proceed.
Chemoselectivity is the central challenge.[9] While the indole ring itself is relatively resistant to reduction by hydride reagents under these conditions, the C-I bond is a potential site for an unwanted side reaction (hydrodeiodination). C2-iodoindoles, however, exhibit reasonable stability, making the selective reduction of the adjacent ester feasible with careful control of reaction conditions.[10]
Mechanism of LiAlH₄ Ester Reduction
Caption: Generalized mechanism for the two-step reduction of an ester to a primary alcohol.
Recommended Protocols & Experimental Parameters
This section details two robust methods for the target reduction. The choice between LiAlH₄ and DIBAL-H may depend on available equipment, scale, and desired selectivity profile. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful, non-selective reducing agent that provides excellent yields for this transformation when used correctly.[11] Its high reactivity necessitates careful temperature control and a specific quenching procedure.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
LiAlH₄ Addition: While stirring vigorously, slowly and portion-wise add solid LiAlH₄ (2.0 - 2.5 eq) to the solution. Note: The excess reagent is crucial to compensate for the reaction with the N-H proton and to ensure complete reduction of the ester. An initial effervescence (H₂ gas) will be observed. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Workup & Isolation: A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or Ethyl Acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (3-iodo-1H-indol-2-yl)methanol.
Method B: Diisobutylaluminium Hydride (DIBAL-H) Reduction
DIBAL-H is a bulkier and less reactive reducing agent than LiAlH₄, which can sometimes offer improved chemoselectivity.[12] While often used to reduce esters to aldehydes at low temperatures, allowing the reaction to warm promotes full reduction to the alcohol.[13][14]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Toluene or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add a solution of DIBAL-H (3.0 - 3.5 eq, e.g., 1.0 M in hexanes) dropwise via syringe or an addition funnel. Maintain the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 6-8 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and dropwise, add methanol to quench any excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.
-
Workup & Isolation: Separate the organic layer. Extract the aqueous layer two times with DCM or Ethyl Acetate.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in Method A.
Data Summary & Workflow Visualization
Comparative Table of Protocols
| Parameter | Method A: LiAlH₄ | Method B: DIBAL-H |
| Reducing Agent | Lithium Aluminum Hydride | Diisobutylaluminium Hydride |
| Stoichiometry | 2.0 - 2.5 equivalents | 3.0 - 3.5 equivalents |
| Solvent | Anhydrous THF | Anhydrous Toluene or DCM |
| Initial Temp. | 0 °C | -78 °C |
| Reaction Time | 3 - 5 hours | 8 - 10 hours |
| Workup Quencher | Water, then 15% NaOH (Fieser) | Methanol, then Rochelle's Salt |
| Typical Yield | 85 - 95% | 75 - 90% |
| Key Advantage | Faster, higher yielding | Potentially milder, alternative workup |
General Experimental Workflow
Caption: Standard workflow for the reduction of Ethyl 3-iodo-1H-indole-2-carboxylate.
Troubleshooting & Safety
-
Incomplete Reaction: If starting material remains, consider extending the reaction time at room temperature or adding a small additional portion of the hydride reagent (0.2-0.3 eq). Ensure solvents are rigorously anhydrous, as water will consume the reagent.
-
De-iodination Product Observed: This suggests the reaction conditions are too harsh. For the LiAlH₄ protocol, ensure the temperature is strictly controlled during addition and consider running the entire reaction at 0 °C. For DIBAL-H, ensure the initial addition is performed at -78 °C.
-
Low Yield after Workup: An emulsion during workup can lead to product loss. For the LiAlH₄ Fieser workup, allowing the slurry to stir longer can improve filtration. For the DIBAL-H workup, extended stirring with Rochelle's salt is key to breaking up aluminum complexes.
Safety Precautions:
-
Pyrophoric Reagents: Both LiAlH₄ and DIBAL-H are pyrophoric and react violently with water and other protic solvents.[2][7] Handle them exclusively under an inert atmosphere in a chemical fume hood.
-
Hydrogen Evolution: The reaction of these hydrides with the indole N-H and during quenching generates flammable hydrogen gas. Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.
Conclusion
The selective reduction of Ethyl 3-iodo-1H-indole-2-carboxylate to (3-iodo-1H-indol-2-yl)methanol can be accomplished in high yield using either LiAlH₄ or DIBAL-H. Success hinges on the strict adherence to anhydrous conditions and careful control of reagent stoichiometry and temperature to prevent unwanted side reactions. The protocols detailed herein provide a reliable and scalable foundation for researchers and drug development professionals to access this key synthetic intermediate.
References
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][1]
-
Greco, G. (2016, July 29). 07 10 Reduction of Esters with LiAlH4 default [Video]. YouTube. Retrieved from [Link][6]
-
Oreate AI Blog. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. Retrieved from [Link][2]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link][15]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link][4]
-
Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link][7]
-
ResearchGate. (2017, March 28). (PDF) Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. Retrieved from [Link][16]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link][13]
-
ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters. Retrieved from [Link][10]
-
Chemical Communications (RSC Publishing). (2023, August 22). Reduction of esters to alcohols and iodides using aminodiborane (μ-NH2B2H5): scope and mechanistic investigations. Retrieved from [Link][17]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link][18]
-
Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]
-
ACS Publications. (2019, July 8). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega. Retrieved from [Link][19]
-
PubMed. (1983, December). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Retrieved from [Link][20]
-
NIH. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link][21]
-
SpringerLink. (2024, September 30). Recent trends for chemoselectivity modulation in one-pot organic transformations. Retrieved from [Link][9]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link][12]
-
ACS Publications. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization | The Journal of Organic Chemistry. Retrieved from [Link][22]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link][23]
-
The Royal Society of Chemistry. (2014). A metal free domino synthesis of 3-aroylindoles via two sp3 C-H activation. Retrieved from [Link][24]
-
ResearchGate. (2025, August 9). (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Retrieved from [Link][25]
-
Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link][26]
-
Chemical Communications (RSC Publishing). (n.d.). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Retrieved from [Link][27]
-
Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved from [Link][28]
-
PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link][29]
-
Google Patents. (n.d.). CN101921223A - Synthesis method of indole-3-methanol. Retrieved from [30]
-
YouTube. (2025, April 21). Reduction of Carboxylic acid and its derivatives. DIBAL-H. Retrieved from [Link][31]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link][32]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link][8]
-
A Quick Guide to Reductions in Organic Chemistry. (2015). Retrieved from [Link][11]
-
Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link][3]
-
PubMed. (2020, February 17). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Retrieved from [Link][33]
Sources
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- 2. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. m.youtube.com [m.youtube.com]
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- 8. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Recent trends for chemoselectivity modulation in one-pot organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05495D [pubs.rsc.org]
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- 15. Indole synthesis [organic-chemistry.org]
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- 29. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
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- 33. Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate
This guide serves as a technical support center for the synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate , a critical intermediate often used in Suzuki-Miyaura couplings or Sonogashira reactions for drug discovery.[1]
Status: Operational Ticket Subject: Troubleshooting Regioselectivity & Side Reactions Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Chemistry of C3-Iodination
The transformation of Ethyl 1H-indole-2-carboxylate to its 3-iodo derivative is an Electrophilic Aromatic Substitution (EAS).[1] While the C3 position of indole is naturally nucleophilic, the electron-withdrawing ester group at C2 significantly deactivates the ring.
The Challenge: You are fighting a thermodynamic battle. The deactivation requires a potent iodinating agent (like N-Iodosuccinimide (NIS) ), but using too much "force" (excess reagent/heat) opens the door to side reactions on the benzenoid ring (C5/C6) or the nitrogen atom.
Impurity Profiling: The "Dirty" Spectrum
When your LC-MS shows multiple peaks, use this table to identify the culprit.
| Impurity Type | Chemical Identity | Cause | Prevention Strategy |
| Impurity A | N-Iodo species (Ethyl 1-iodo-1H-indole-2-carboxylate) | Kinetic Trap: Reaction stopped too early or base present.[1] | Increase temperature slightly; add mild acid catalyst (e.g., TsOH). |
| Impurity B | C5/C6-Iodo isomers | Over-reaction: Excess NIS used; Reaction time too long. | Stoichiometry control (1.05 eq max); Monitor via TLC/UPLC strictly. |
| Impurity C | Oxidative Cleavage (Keto-esters/Isatins) | Oxidation: Presence of light + oxygen; Old NIS reagent.[1] | Run in dark; Use fresh NIS; Degas solvents.[1] |
| Impurity D | Hydrolyzed Acid (3-iodo-1H-indole-2-carboxylic acid) | Hydrolysis: Wet solvent (DMF/Acetone) + Acidic byproduct.[1] | Use anhydrous solvents; Store NIS in desiccator.[1] |
Visualizing the Reaction Pathways
The following diagram maps the kinetic vs. thermodynamic pathways and where side reactions diverge.
Caption: Mechanistic pathway showing the rearrangement of the kinetic N-iodo intermediate to the thermodynamic C3-iodo target and potential degradation routes.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (NIS/DMF)
Best for: High purity requirements and scale-up.[1]
-
Dissolution: Dissolve Ethyl 1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Expert Note: DMF is preferred over acetone for solubility, but it must be dry to prevent ester hydrolysis.
-
-
Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes.
-
Why? Portion-wise addition prevents a local high concentration of
, reducing C5-iodination risk.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Checkpoint: If SM remains after 4 hours, do not add more NIS immediately. Check for N-iodo intermediate (less polar spot).[1]
-
-
Workup: Pour into ice-water containing 5% Sodium Thiosulfate (
). -
Isolation: Filter the precipitate. Wash with water.[1][6][7] Recrystallize from Ethanol if necessary.[1]
Protocol B: The "Rescue" (Converting N-Iodo to C3-Iodo)
Use this if: Your LC-MS shows a mass of M+126 but the retention time is wrong (N-iodo species).[1]
-
Diagnosis: Isolate the intermediate. N-iodo compounds often lack the sharp N-H stretch (~3300
) in IR.[1] -
Action: Dissolve the crude material in Toluene or DCE.
-
Catalysis: Add 10 mol% p-Toluenesulfonic acid (p-TsOH) or Silica Gel.[1]
-
Heat: Warm to 60°C for 2 hours.
-
Result: The iodine migrates from Nitrogen to C3 (Thermodynamic sink).
-
Troubleshooting Decision Tree
Follow this logic flow when the reaction deviates from the standard outcome.
Caption: Diagnostic flowchart for addressing common stalling or impurity issues during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my product turning purple/brown on the bench? A: 3-Iodoindoles are notoriously light-sensitive.[1] The C-I bond is weak and can undergo homolytic cleavage under UV/visible light, generating iodine radicals that oxidize the indole ring.
-
Fix: Store the product in amber vials, under Argon, at -20°C. Wrap reaction flasks in aluminum foil during synthesis.
Q2: Can I use Iodine (
-
Warning: Using KOH risks hydrolyzing your ester.[1] NIS is far superior for maintaining ester integrity [1].[1]
Q3: I see a di-iodo product. Where is the second iodine? A: Usually at C5 or C6. The benzenoid ring is the next most nucleophilic site after C3. This happens if you use >1.1 equivalents of NIS or let the reaction run too long [2].
Q4: My reaction works on 100mg but fails at 10g. Why? A: Exotherm control. The iodination is exothermic. On a large scale, heat accumulates, promoting side reactions (C5-iodination).[1] Ensure efficient cooling and slow addition of NIS on scale-up.
References
-
Regioselective C5-H direct iodination of indoles. RSC Advances, 2016.[1] Available at: [Link]
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate, 2025. Available at: [Link]
-
Iodine-catalyzed electrophilic substitution of indoles. Beilstein Journal of Organic Chemistry, 2021.[1] Available at: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Ethyl 3-iodo-1H-indole-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with Ethyl 3-iodo-1H-indole-2-carboxylate. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My Ethyl 3-iodo-1H-indole-2-carboxylate has developed a yellow or brownish tint. What is happening?
A1: Discoloration is a common indicator of degradation. This is often due to the liberation of elemental iodine (I₂) from the molecule, which has a characteristic brownish color. This process can be initiated by exposure to light, heat, or certain reactive chemical species.[1] It is crucial to assess the purity of the material before proceeding with your experiment.
Q2: What are the optimal storage conditions for Ethyl 3-iodo-1H-indole-2-carboxylate?
A2: To minimize degradation, the compound should be stored at a low temperature, preferably -20°C, in a tightly sealed, amber-colored vial to protect it from light.[1][2] An inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidative degradation.
Q3: Can I handle this compound on the benchtop?
A3: While brief handling under normal laboratory lighting is generally acceptable, prolonged exposure to ambient light should be avoided due to the photosensitivity of 3-iodoindoles.[1] For extended manipulations, it is best to work under subdued light or with glassware that protects from UV radiation.
Q4: Is Ethyl 3-iodo-1H-indole-2-carboxylate stable in common organic solvents?
A4: The compound is generally stable in aprotic solvents like dichloromethane, ethyl acetate, and acetonitrile for short periods. However, prolonged storage in solution is not recommended as it can accelerate degradation. Protic solvents, especially in the presence of bases, can promote hydrolysis of the ethyl ester.
Q5: I am seeing an unexpected peak in my HPLC analysis. What could it be?
A5: An unexpected peak could be a degradation product or a synthetic impurity. The most common degradation product is the de-iodinated compound, Ethyl 1H-indole-2-carboxylate. Other possibilities include the hydrolyzed product, 3-iodo-1H-indole-2-carboxylic acid, or oxidized species.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The C-I bond at the 3-position of the indole is the reactive site for these coupling reactions.[3][4] Low or inconsistent yields can often be traced back to the quality of the starting material or suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Before starting your reaction, verify the purity of your Ethyl 3-iodo-1H-indole-2-carboxylate using HPLC-UV or ¹H NMR. The presence of the de-iodinated impurity will reduce the effective concentration of your starting material.
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: Ensure your palladium catalyst and ligands are of high quality and handled under inert conditions.
-
Base: The choice of base is critical. Strong inorganic bases can cause ester hydrolysis. Consider using milder organic bases or carefully controlled conditions.
-
Solvent: Use anhydrous, degassed solvents to prevent quenching of the catalyst and side reactions.
-
-
Monitor Reaction Progress: Track the consumption of the starting material and the formation of the product by TLC or LC-MS to determine the optimal reaction time and prevent product degradation.
Issue 2: Observation of De-iodination During Reaction or Workup
The cleavage of the C-I bond, leading to the formation of Ethyl 1H-indole-2-carboxylate, is a common stability issue.
Troubleshooting Steps:
-
Light Protection: If the reaction is light-sensitive, conduct the experiment in a flask wrapped in aluminum foil.
-
Temperature Control: Avoid excessive heating, as thermal decomposition can promote de-iodination.
-
Nucleophilic Attack: Be mindful of strong nucleophiles in your reaction mixture that could displace the iodide.
-
Radical Quenchers: If you suspect a radical-mediated de-iodination pathway, the addition of a radical scavenger (e.g., BHT) might be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with your desired reaction.
Issue 3: Hydrolysis of the Ethyl Ester
The ester functionality is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form 3-iodo-1H-indole-2-carboxylic acid.[5][6]
Troubleshooting Steps:
-
pH Control: During aqueous workup, use buffered solutions or carefully neutralize the reaction mixture to avoid prolonged exposure to harsh pH conditions.
-
Reaction Conditions: For reactions requiring a base, select a non-nucleophilic, sterically hindered base to minimize attack at the ester carbonyl.
-
Purification: If hydrolysis occurs, the resulting carboxylic acid can often be separated from the ester by column chromatography or by extraction with a basic aqueous solution.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways of Ethyl 3-iodo-1H-indole-2-carboxylate.
Troubleshooting Decision Tree for Cross-Coupling Reactions
Caption: Decision tree for troubleshooting cross-coupling reactions.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This method can be used as a starting point and should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with a 50:50 mixture of A and B, ramping to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Expected Elution Order: The more polar hydrolyzed product (3-iodo-1H-indole-2-carboxylic acid) will elute first, followed by the de-iodinated product (Ethyl 1H-indole-2-carboxylate), and finally the parent compound (Ethyl 3-iodo-1H-indole-2-carboxylate).
Protocol 2: Safe Handling and Storage
-
Receiving and Storage: Upon receipt, immediately store the compound at -20°C in a dark, dry place.
-
Weighing and Dispensing: Weigh out the required amount of the compound quickly, minimizing exposure to light. Use a fume hood to avoid inhalation of any fine particles.
-
Inert Atmosphere: For long-term storage or for highly sensitive reactions, consider storing the compound in a desiccator under an inert atmosphere.
-
Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be prepared, store it at low temperature in an amber vial and use it within a short period.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes thermal degradation. |
| Light Exposure | Store in the dark (amber vial) | Prevents photodegradation and de-iodination.[1] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation of the indole ring. |
| pH Stability | Avoid strong acids and bases | Prevents hydrolysis of the ethyl ester.[5][6] |
| Solvent for Storage | Not recommended for long periods | Degradation is often accelerated in solution. |
References
-
Dabiri, M., Salehi, P., & Otooki, S. (2007). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 72(23), 8785–8789. [Link]
-
Dabiri, M., Salehi, P., & Otooki, S. (2007). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]
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ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
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Hayrapetyan, D., & Shainyan, B. A. (2018). Electrochemical oxidation of 3-substituted Indoles. ResearchGate. [Link]
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Dabiri, M., Salehi, P., & Otooki, S. (2005). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 7(25), 5645–5648. [Link]
-
Ren, H., et al. (2015). Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. Green Chemistry, 17(6), 3361-3365. [Link]
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Vali, S. J., et al. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 7(5). [Link]
-
Al-Hiari, Y. M., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(2), 333. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(10), x201205. [Link]
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
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Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]
-
Inman, C. E., & Moody, C. J. (1988). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 66, 193. [Link]
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Gjikaj, M., & D'hooghe, M. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1369–1378. [Link]
-
Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Asadollahi, P., et al. (2017). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. International Journal of Medical Research & Health Sciences, 6(7), 11-15. [Link]
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Lee, J., et al. (2018). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. ResearchGate. [Link]
-
Murakami, Y., Tani, M., & Tanaka, K. (1980). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, 14(12), 1939-1942. [Link]
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Wang, C., et al. (2018). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. Angewandte Chemie International Edition, 57(32), 10359-10363. [Link]
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Sciencemadness Discussion Board. (2022). Iodine storage. Sciencemadness.org. [Link]
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Stobaugh, J. F., & Repta, A. J. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 435-443. [Link]
-
Bouattour, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2048. [Link]
-
Al-Saeed, M. H. (2015). Study of the effect of storage conditions on stability of iodine in iodized table salt. Journal of Chemical and Pharmaceutical Research, 7(3), 263-267. [Link]
-
Sugita, Y., & Yokoe, I. (1996). REACTION OF 3-IODOCHROMONE WITH NUCLEOPHILE 1. REACTION OF 3-IODOCHROMONE WITH AZOLES. HETEROCYCLES, 43(11), 2503-2508. [Link]
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Li, Y., et al. (2017). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters, 19(17), 4544-4547. [Link]
-
Lelik, L., & Toth, G. (2015). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Kirchhoff, J. H., et al. (2002). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Angewandte Chemie International Edition, 41(11), 1945-1947. [Link]
-
Jia, W., et al. (2018). Oxidative Coupling of Indoles with 3-Oxindoles. Angewandte Chemie International Edition, 57(32), 10359-10363. [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]
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Le, C. H., et al. (2023). 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 28(14), 5364. [Link]
-
Ganesan, A. (1993). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. ValQi. [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
Li, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 269, 116278. [Link]
-
Escalante, A. M., & Sarotti, A. M. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(6), 483-505. [Link]
-
Gjikaj, M., & D'hooghe, M. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1369–1378. [Link]
-
Swansea University. (2020, July 6). Mass Spec 3f Halogenoalkanes [Video]. YouTube. [Link]
-
Kumar, D., & Punniyamurthy, T. (2018). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry, 6, 493. [Link]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]
-
Zhang, J., & Schmalz, H.-G. (2016). Umpolung Reactivity of Indole through Gold Catalysis. Angewandte Chemie International Edition, 55(29), 8494–8497. [Link]
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- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of Ethyl 3-iodo-1H-indole-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 3-iodo-1H-indole-2-carboxylate via recrystallization. This resource is designed for chemists and researchers in the pharmaceutical and life sciences industries. Here, we address common challenges and provide in-depth, field-tested solutions to ensure you achieve the highest purity for this critical intermediate.
Part 1: Foundational Principles & Standard Protocol
Before troubleshooting, it is essential to understand the principles of a successful recrystallization. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[1] Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.[2][3]
Selecting the Optimal Recrystallization Solvent
The choice of solvent is the most critical factor for a successful recrystallization. Ethyl 3-iodo-1H-indole-2-carboxylate is a moderately polar molecule. A solvent with similar polarity is often a good starting point.
| Solvent | Boiling Point (°C) | Suitability Characteristics | Safety & Handling Notes |
| Ethanol | 78 | Good solubility when hot, less soluble when cold. A common and effective choice for indole derivatives.[4] | Flammable liquid. Use in a well-ventilated area, away from ignition sources. |
| Methanol | 65 | Similar to ethanol, but its lower boiling point can sometimes lead to premature crystallization. Has been used successfully for related indole esters.[5] | Toxic by inhalation, ingestion, and skin contact. Flammable. |
| Isopropanol | 82 | Can be a good alternative to ethanol, with slightly different solubility properties. | Flammable. Causes serious eye irritation. |
| Ethyl Acetate | 77 | Often a good solvent for ester-containing compounds.[6] | Highly flammable liquid and vapor. Use with adequate ventilation. |
| Hexane/Ethyl Acetate Mix | Variable | A non-polar/polar solvent system. Dissolve in minimal hot ethyl acetate, then add hexane to the cloud point. | Flammable. Hexane is a neurotoxin. Handle with care. |
Standard Recrystallization Workflow
The following diagram outlines the standard, step-by-step procedure for the recrystallization of Ethyl 3-iodo-1H-indole-2-carboxylate.
Caption: Standard recrystallization workflow.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the recrystallization of Ethyl 3-iodo-1H-indole-2-carboxylate.
Q1: My compound has "oiled out" and formed liquid droplets instead of crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the solute is highly impure, leading to a significant melting point depression.[8] Oiled out products are often impure because the oil can preferentially dissolve impurities.[7][8]
-
Immediate Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[8]
-
Allow the solution to cool much more slowly. Insulating the flask can help. Slower cooling provides more time for the molecules to arrange into an ordered crystal lattice.[1][9]
-
Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.[9]
-
Q2: Crystal formation is not starting, even after cooling in an ice bath. What should I do?
A2: This is a common issue of supersaturation where the energy barrier for nucleation has not been overcome.
-
Troubleshooting Steps:
-
Induce Nucleation: As mentioned above, scratching the inner surface of the flask with a glass rod can initiate crystallization.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Reduce Solvent Volume: It's possible you've used too much solvent.[3] Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.
-
Try a different solvent system: If the compound is too soluble in the chosen solvent, crystallization will be difficult. You may need to screen other solvents or use a mixed-solvent system.
-
Q3: My final product yield is very low. What are the likely causes?
A3: A low yield suggests that a significant amount of your product has been lost during the process.
-
Common Causes & Solutions:
-
Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a large portion of the compound dissolved even when cold.[3] Always use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and flask and keep the solution near its boiling point.
-
Washing with too much cold solvent: The final wash step is critical but can also lead to losses. Always use a minimal amount of ice-cold solvent to rinse the crystals.[3]
-
Inappropriate solvent choice: If the compound has significant solubility in the cold solvent, yields will be inherently low.
-
Q4: The color of my product hasn't improved after recrystallization. How can I remove colored impurities?
A4: Persistent color often indicates the presence of highly conjugated impurities that are not removed by simple recrystallization.
-
Solution:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight).
-
Boil Briefly: Swirl and gently boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter in color. Proceed with the cooling and crystallization steps as usual.
-
Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use a rotary evaporator to speed up cooling? A: This is not recommended. Rapid cooling by evaporation will cause the compound to "crash out" of solution, trapping impurities within the resulting small, poorly formed crystals. Slow, controlled cooling is essential for growing large, pure crystals.[1]
Q: What is a mixed-solvent system and when should I use one? A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which your compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent"). You dissolve the compound in a minimum of the hot soluble solvent and then add the insoluble solvent dropwise until the solution becomes cloudy (the "cloud point"). A few drops of the soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q: How do I know if my final product is pure? A: The most common methods are to check the melting point and run a Thin Layer Chromatography (TLC) analysis. A pure compound will have a sharp melting point (a narrow range of 1-2°C) that matches the literature value. On a TLC plate, the purified product should appear as a single spot.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization. Retrieved from [Link]
-
El-Faham, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
Sources
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- 9. reddit.com [reddit.com]
Optimizing reaction conditions for N-alkylation of Ethyl 3-iodo-1H-indole-2-carboxylate
Strategic Overview & Reactivity Profile
The Substrate: Ethyl 3-iodo-1H-indole-2-carboxylate is a densely functionalized scaffold.[1] Its reactivity is defined by three competing electronic factors:
-
Acidity of N-H (pKa ~16 in DMSO): The C2-ester group is electron-withdrawing, significantly increasing the acidity of the N-H proton compared to unsubstituted indole (pKa ~21).[1] This allows the use of milder carbonate bases, unlike simple indoles which typically require NaH or strong organometallics [1].
-
Steric Environment: The C2-ethyl ester and C3-iodine atom create a "steric canyon" around the nitrogen. While N-alkylation is electronically favored, bulky electrophiles (e.g., secondary halides) may suffer from slow kinetics.[1]
-
Stability Constraints:
Decision Matrix: Selecting Your Protocol
Before starting, select the protocol that matches your electrophile and equipment availability.
Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity and scale.[1]
Protocol A: The "Standard" Method (NaH / DMF)
Best for: Unreactive primary alkyl halides, small-scale discovery chemistry.[1] Mechanism: Irreversible deprotonation generates a "naked" indolate anion.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Substrate | 1.0 | Limiting Reagent |
| NaH (60% in oil) | 1.2 - 1.5 | Strong Base (Irreversible) |
| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile |
| DMF (Anhydrous) | [0.1 M - 0.2 M] | Polar Aprotic Solvent |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Dissolve Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF.
-
Deprotonation (Critical Step): Cool the solution to 0 °C (ice bath). Add NaH (1.2 eq) portion-wise.
-
Observation: Evolution of H2 gas (bubbling) and a color change (often to yellow/orange) indicates indolate formation.[1]
-
Wait Time: Stir at 0 °C for 15–30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1–3 hours.
-
Quench: Cool to 0 °C. Carefully add saturated NH4Cl solution to quench excess NaH.
-
Workup: Dilute with water and extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMF.[1]
Technical Note: The C2-ester stabilizes the anion, making it less aggressive than simple indole anions.[1] However, strict anhydrous conditions are required to prevent hydrolysis of the ester to the carboxylic acid [2].
Protocol B: The "Mild" Method (Cs2CO3 / MeCN or DMF)
Best for: Secondary halides, electrophiles with ester/lactone motifs, and minimizing side reactions.[1] Mechanism: The "Cesium Effect."[1][2] The large ionic radius of Cesium (1.67 Å) forms a loose ion pair with the indolate, enhancing nucleophilicity without the harsh basicity of NaH [3].[1]
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Substrate | 1.0 | Limiting Reagent |
| Cs2CO3 | 2.0 - 3.0 | Mild Base / Soluble Carbonate |
| Alkyl Halide | 1.5 - 2.0 | Electrophile |
| Acetonitrile (MeCN) | [0.1 M] | Solvent (Reflux often required) |
| Optional: TBAI | 0.1 | Finkelstein Catalyst (for Chlorides) |
Step-by-Step Methodology
-
Setup: Charge a flask with the substrate, Cs2CO3 (powdered, dried), and the Alkyl Halide in MeCN (or DMF).
-
Reaction: Heat the mixture to 60–80 °C .
-
Why Heat? Carbonate bases are weaker; thermal energy is needed to drive the equilibrium deprotonation.[1]
-
-
Duration: Reactions typically take 4–12 hours.
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate.
Troubleshooting & FAQs
Issue 1: Hydrolysis of the Ethyl Ester
Symptom: Appearance of a highly polar spot on TLC (Acid) or loss of ethyl group in NMR.[1] Cause: Presence of water + Base.[7][8] Hydroxide ions (generated from water) attack the ester carbonyl.[1] Solution:
-
Protocol A: Ensure DMF is "Dry/Anhydrous" grade. Old DMF absorbs water.
-
Protocol B: Switch from K2CO3 to Cs2CO3 (higher solubility in organic phase, less reliance on water).[1]
-
Rescue: If the acid forms, you can re-esterify using EtOH/H2SO4, but be careful of the C3-Iodine stability.[1]
Issue 2: Low Conversion with Unreactive Halides
Symptom: Starting material remains after 24h. Cause: Steric hindrance from the C2-Ester and C3-Iodine blocking the approach of the electrophile. Solution:
-
Add Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI.[1] This converts alkyl chlorides/bromides to highly reactive alkyl iodides in situ (Finkelstein reaction).[1]
-
Switch Solvent: Change from MeCN to DMF or DMSO (higher dielectric constant stabilizes the transition state).[1]
-
Temperature: Increase temperature to 90 °C (only if using Carbonate bases; NaH at high temp can cause degradation).
Issue 3: C-Alkylation vs. N-Alkylation
Question: "Will the alkyl group attach to C3 instead of Nitrogen?" Answer: No. In this specific substrate, C3 is blocked by Iodine and C2 is blocked by the Ester. The aromatic ring (C4-C7) is significantly less nucleophilic.[1] N-alkylation is the exclusive pathway provided the C3-Iodine bond remains intact.
Issue 4: Iodine Instability
Symptom: Reaction mixture turns dark purple/violet; loss of Iodine in MS.[1] Cause: Homolytic cleavage of the C-I bond, often caused by UV light or excessive heating with reducing metals. Solution:
-
Wrap the reaction flask in aluminum foil .
-
Avoid using strong reducing agents.
-
Keep reaction time under 12 hours if possible.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the crucial role of the C2-ester in directing reactivity.
Figure 2: Reaction pathway showing the stabilization of the indolate and the risk of hydrolysis.[1]
References
-
General Indole Alkylation: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2016 , 21(3), 333.[1]
- Context: Describes the use of KOH/Acetone and the reactivity of the ethyl indole-2-carboxyl
-
Cesium Carbonate Methodology: Cesium Carbonate Promoted N-Alkylation of Indoles.[9][10][11] Tetrahedron Letters, 2006 , 47, 2501–2504.[1]
- Context: Establishes the "Cesium Effect" for mild alkyl
-
Acidity of Indoles: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Context: Provides pKa data supporting the increased acidity of ester-substituted indoles in DMSO.
-
Side Reactions: One-pot, three-component Fischer indolisation–N-alkylation.[12] RSC Advances, 2021 .[1]
- Context: Discusses the susceptibility of indole-2-carboxylic acids/esters to decarboxylation and hydrolysis under alkyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Preventing decomposition of Ethyl 3-iodo-1H-indole-2-carboxylate during reactions
Compound ID: Ethyl 3-iodo-1H-indole-2-carboxylate Common Aliases: 3-I-EIC, 3-Iodoindole-2-ester Critical Instability Factors: Photolytic C–I cleavage, Protodeiodination (Pd-catalyzed), Acid-catalyzed polymerization.
Diagnostic Triage: What is happening to your compound?
Before proceeding, identify the specific failure mode based on visual and analytical cues.
| Observation | Diagnosis | Root Cause | Immediate Action |
| Material turns purple/brown | Iodine Liberation | Homolytic cleavage of the C–I bond due to light or heat. | Wash with 10% aq. Na₂S₂O₃ (Thiosulfate). Store in amber glass. |
| NMR shows loss of I (Signal at C3 becomes H) | Protodeiodination | During coupling (Suzuki/Sonogashira), the Pd-intermediate was reduced instead of coupled. | STOP. Your reaction is wet or the base is too strong. See Module 2. |
| Black precipitate in reaction | Pd Aggregation | Catalyst decomposition (Pd black) often precedes deiodination. | Add TBAB or switch to a bidentate ligand (e.g., Xantphos). |
| Gummy/Tarry crude | Oligomerization | Acid-catalyzed coupling of the indole core. | Neutralize immediately. Ensure solvents are acid-free (check CHCl₃). |
Module 1: Storage & Handling Protocols
The C–3 iodine bond in electron-rich heterocycles is significantly weaker than in simple aryl iodides. The 2-carboxylate group provides some stabilization by withdrawing electron density, but it does not render the C–I bond inert.
Standard Operating Procedure (SOP-01): Storage
-
Light Exclusion: The C–I bond is photosensitive. Photons induce homolytic cleavage, generating an indole radical and an iodine radical. The iodine radical catalyzes further decomposition.
-
Requirement: Store in amber vials wrapped in aluminum foil.
-
-
Atmosphere: Store under Argon. Oxygen can react with the indole radical to form peroxides.
-
Temperature: -20°C is mandatory for long-term storage (>1 week).
-
Stabilizer: If storing as a solution (e.g., in DCM), add copper foil or silver wire to scavenge free iodide, though solid storage is vastly superior.
Module 2: Reaction Optimization (Preventing Deiodination)
The most common issue with Ethyl 3-iodo-1H-indole-2-carboxylate is Protodeiodination during Cross-Coupling reactions (Suzuki, Sonogashira).
The Mechanism of Failure
In a palladium-catalyzed cycle, the oxidative addition of the C–I bond to Pd(0) is fast. However, the resulting Indolyl-Pd(II)-I intermediate is sterically crowded by the adjacent ethyl ester.
-
The Trap: If transmetallation (the next step) is slow, the Pd(II) species will scavenge a hydride (from the solvent or base) or undergo protonolysis, ejecting the "reduced" indole (Ethyl indole-2-carboxylate) and killing the yield.
Protocol: Optimized Suzuki Coupling for 3-Iodoindoles
Use this protocol to minimize deiodination.
Reagents:
-
Substrate: Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 equiv)
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) — Bidentate ligands prevent Pd-hydride formation better than PPh₃.
-
Base: K₃PO₄ (3.0 equiv) — Mild bases reduce side reactions compared to carbonate/hydroxide.[1]
-
Solvent: 1,4-Dioxane/Water (9:1) — Degassed is non-negotiable.
Step-by-Step:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst. Oxygen promotes homocoupling and catalyst death.
-
Temperature Ramp: Do not plunge into a hot bath. Start at RT, then ramp to 80°C.
-
Concentration: Keep reaction concentrated (0.2 M). Dilution favors solvent interaction (deiodination) over the bimolecular coupling event.
-
Monitoring: Check TLC/LCMS at 1 hour. If the "De-Iodo" peak (Ethyl indole-2-carboxylate) appears, lower the temperature and increase the boronic acid load .
Visualizing the Instability Pathways
The following diagram illustrates the two main decomposition routes: Photolytic Cleavage (Storage issue) and Protodeiodination (Reaction issue).
Caption: Figure 1. Dual instability pathways. The upper path shows storage degradation; the lower path highlights the kinetic competition between coupling and deiodination.
Frequently Asked Questions (FAQ)
Q: Can I protect the Nitrogen to improve stability? A: Yes, and you often should. The free N-H is acidic (pKa ~16). Deprotonation can complicate the electronics of the ring.
-
Recommendation: Use a Boc or SEM group.
-
Why? Electron-withdrawing protecting groups (EWG) on the Nitrogen further destabilize the oxidative addition (making the reaction slower) but they prevent N-arylation side reactions and shut down N-H acidity issues.
-
Trade-off: If you use a Boc group, the C–I bond becomes harder to activate with Pd. You may need a more active catalyst (e.g., Pd-XPhos).
-
Q: My compound turned pink on the rotary evaporator. Is it ruined? A: Not necessarily. Pink indicates trace iodine release.
-
Fix: Redissolve in EtOAc, wash with dilute Sodium Thiosulfate, dry over MgSO₄, and evaporate again in the dark with the water bath temperature < 35°C.
Q: Can I use DMF as a solvent? A: Avoid if possible. DMF can decompose to form dimethylamine (a base) and CO at high temps, and it is hygroscopic.
-
Better Alternative: 1,4-Dioxane or Toluene. If solubility is an issue, use a minimal amount of DMSO as a co-solvent.
Q: How do I purify the 3-iodo ester if it decomposes on silica? A: Silica gel is slightly acidic.
-
Modification: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites. Elute with Hexanes/EtOAc. Do not leave the compound on the column; flash chromatography is essential.
References
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. (2006). Detailed analysis of haloindole reactivity and catalyst choice. [1]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling. Journal of Organic Chemistry. (2006). Describes the synthesis and subsequent handling of 3-iodoindoles, noting stability profiles. [1]
-
Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Guides. (2025). Protocols for stabilizing Pd-intermediates to prevent deiodination.
-
Ethyl 1H-indole-2-carboxylate Crystal Structure. IUCrData. (2020).[2] Structural data confirming the hydrogen-bonding dimers that stabilize the solid state of the parent compound.
Sources
Technical Support Center: Cross-Coupling with Ethyl 3-iodo-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts for cross-coupling reactions with Ethyl 3-iodo-1H-indole-2-carboxylate. Our focus is on providing practical, field-proven insights to overcome common experimental challenges when moving beyond traditional palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: Why should my lab consider alternatives to palladium for cross-coupling with iodo-indoles?
While palladium has long been the workhorse for cross-coupling, compelling reasons to explore alternatives are driving innovation in both academic and industrial labs. The primary motivations include:
-
Economic Viability: Palladium is a precious metal with high and volatile costs. In contrast, metals like nickel, copper, and iron are significantly more earth-abundant and affordable, which is a critical factor for large-scale synthesis.[1] For instance, the cost per mole of palladium can be orders of magnitude higher than that of nickel or copper.[1]
-
Green Chemistry & Sustainability: A core principle of green chemistry is the reduction or elimination of hazardous substances.[1] Exploring catalysts based on less toxic and more abundant metals aligns with this goal.[1]
-
Regulatory Compliance in Pharmaceuticals: Residual metal content in active pharmaceutical ingredients (APIs) is strictly regulated.[1] While palladium removal techniques exist, utilizing catalysts with lower intrinsic toxicity, such as iron, can simplify purification processes and mitigate health risks associated with long-term exposure to metal residues.[1][2]
-
Novel Reactivity: Alternative transition metals can exhibit unique catalytic properties and reactivity patterns. Nickel, for example, can access different oxidation states (Ni(0)/Ni(II) or Ni(I)/Ni(III)), opening pathways for reactions that may be sluggish or inefficient with palladium.[1][3]
Q2: What are the primary classes of alternative catalysts for coupling with Ethyl 3-iodo-1H-indole-2-carboxylate?
Several robust catalyst systems have emerged as powerful alternatives to palladium. The main categories are summarized below.
| Catalyst System | Key Advantages | Common Challenges |
| Copper (Cu) | - Very low cost and low toxicity.[1] - Effective for C-N (Ullmann/Goldberg), C-O, and C-S bond formation.[4][5] - Some protocols are ligand-free.[1][6] | - Often requires higher reaction temperatures (110-140 °C).[4][7] - Ligand choice is often critical for high yields (e.g., diamines, phenanthrolines).[4] - Can be sensitive to sterically hindered substrates.[4] |
| Nickel (Ni) | - Earth-abundant and much cheaper than palladium.[1] - Unique reactivity, enabling difficult couplings.[1] - Effective in decarboxylative cross-couplings.[3] | - Typically requires higher catalyst loading (5-10 mol%) than palladium.[1] - Potential for catalyst leaching from supports.[1] - Can be sensitive to air and moisture. |
| Iron (Fe) | - Extremely abundant, cheapest transition metal, and environmentally benign.[2] - Effective for a wide range of electrophiles, often without specialized ligands.[2] | - Mechanisms can be complex and may involve radical intermediates, leading to different side-product profiles.[8][9] - Reproducibility can sometimes be challenging due to the complex nature of the active catalytic species.[8] |
| Photocatalysis | - Reactions proceed under very mild conditions (e.g., room temperature, visible light).[10] - Offers novel pathways for functionalization via radical intermediates.[11] | - May require a combination of a photocatalyst (e.g., Iridium-based) and a co-catalyst (e.g., Nickel).[11] - Can be sensitive to reaction concentration and light source intensity. |
Q3: My reaction with an alternative catalyst is failing. Where do I start troubleshooting?
A systematic approach is key to diagnosing a failed cross-coupling reaction. The flowchart below outlines a logical workflow for troubleshooting common issues.
Caption: General troubleshooting workflow for cross-coupling reactions.
Troubleshooting Guide: Catalyst-Specific Issues
Copper-Catalyzed Couplings
Q4: I'm attempting a copper-catalyzed Suzuki-type coupling of Ethyl 3-iodo-1H-indole-2-carboxylate with an arylboronic acid, but the yield is poor. What are the most common pitfalls?
This is a frequent challenge, as copper is more traditionally known for C-N couplings (Ullmann). However, C-C couplings are achievable. Here’s what to investigate:
-
The Ligand is Paramount: Unlike many palladium systems, copper catalysis is often highly dependent on the right ligand. For N-arylation, simple and inexpensive diamine ligands like trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine have proven highly effective.[4] While less documented for C-C coupling with indoles, exploring nitrogen-based chelating ligands is the first and most critical step.
-
Solvent Choice Matters: The reaction medium can dramatically influence catalyst activity. In a study on the N-arylation of indoles, toluene was found to be a superior solvent to dioxane.[4] For other copper-catalyzed indole syntheses, DMSO has been used effectively at high temperatures.[7] Screen a range of polar aprotic solvents (DMF, DMAc, DMSO) and non-polar solvents (Toluene, Xylene).
-
Base and Temperature Optimization: Copper systems typically require strong inorganic bases and elevated temperatures. A common starting point is K₂CO₃ or Cs₂CO₃ at 110 °C.[4] If you see no conversion, incrementally increase the temperature to 130-140 °C. Ensure your base is finely powdered and anhydrous.
-
Catalyst Source (CuI): Copper(I) iodide (CuI) is the most common and reliable precatalyst.[4][7] Ensure it is fresh; older bottles can have significant oxide contamination which is detrimental to the catalytic cycle.
Q5: My copper-catalyzed N-arylation (Ullmann) of the indole nitrogen is giving me a complex mixture. What side reactions could be occurring?
While the indole N-H is the most nucleophilic site, side reactions can plague these couplings:
-
Catalyst Inactivation: If your aryl halide contains acidic functional groups like phenols or carboxylic acids, they can coordinate to the copper center and inactivate the catalyst.[4]
-
Homocoupling: The homocoupling of your aryl halide (Glaser coupling) can occur, especially at high temperatures.
-
C-3 Arylation: Although less common under Ullmann conditions compared to palladium catalysis, direct arylation at the C-3 position of the indole ring is a potential side reaction.[4]
Nickel-Catalyzed Couplings
Q6: I switched from a palladium to a nickel catalyst for a Suzuki coupling to save costs, but my yields have plummeted. Why isn't it a simple replacement?
Nickel is not a direct drop-in replacement for palladium. Its chemistry is distinct.
-
Higher Catalyst Loading is Normal: Don't be alarmed by the need for higher catalyst loading. It is common for nickel-catalyzed reactions to require 5-10 mol% of the catalyst to achieve yields comparable to palladium systems running at 0.5-2 mol%.[1]
-
Sensitivity to Air and Moisture: While palladium precatalysts are often robust, Ni(0) species, the active form in many catalytic cycles, are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere with thoroughly degassed solvents.
-
Catalytic Cycle Differences: Nickel can operate through a Ni(I)/Ni(III) cycle, which is less common for palladium.[3] This different mechanistic pathway means that reaction additives and conditions optimized for palladium may not be suitable for nickel.
-
Ligand Choice: The electronic and steric properties of phosphine or N-heterocyclic carbene (NHC) ligands that are optimal for palladium may not be ideal for the smaller nickel center. Consult literature specific to nickel catalysis for appropriate ligand selection.
Iron-Catalyzed Couplings
Q7: I am exploring an iron-catalyzed coupling and observing significant amounts of homocoupling of my organometallic reagent. How can I suppress this?
Homocoupling is a classic side reaction in iron catalysis, often stemming from its radical-based mechanisms.
-
Mechanism Insight: Iron catalysis frequently does not follow the clean oxidative addition/reductive elimination pathway of palladium.[8] It can proceed via single electron transfer (SET) pathways, generating organic radicals. These radicals can dimerize before cross-coupling occurs.
-
Control The Temperature: These reactions are often highly exothermic and fast. Running the reaction at lower temperatures (e.g., starting at -20 °C or 0 °C and slowly warming) can temper the reaction rate and favor the cross-coupling pathway.
-
Slow Addition: Instead of adding all the organometallic reagent at once, use a syringe pump for slow addition over a prolonged period. This keeps the instantaneous concentration of the nucleophile low, minimizing the rate of homocoupling.
-
Additives: In some iron-catalyzed systems, additives like NMP (N-Methyl-2-pyrrolidone) have been shown to be beneficial, though their exact role can be complex.[2]
Experimental Protocols & Diagrams
Catalyst Selection Decision Tree
This diagram can help guide your choice of an alternative catalyst system based on your experimental priorities.
Caption: Decision tree for selecting an alternative catalyst.
Protocol: Copper-Catalyzed N-Arylation of Indole
This protocol is adapted from established methods for the N-arylation of indoles and serves as a starting point for optimization with Ethyl 3-iodo-1H-indole-2-carboxylate at the N-H position.[4]
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 equiv)
-
Aryl Iodide or Aryl Bromide (1.2 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), K₂CO₃ (2.0 equiv), and Ethyl 1H-indole-2-carboxylate (1.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Through the septum, add anhydrous toluene, followed by the aryl halide (1.2 equiv) and the trans-N,N'-Dimethyl-1,2-cyclohexanediamine ligand (10 mol%) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated indole product.
Simplified Catalytic Cycle: Copper-Catalyzed Ullmann Condensation
The precise mechanism can vary, but a plausible Cu(I)/Cu(III) cycle is often invoked to explain the reaction.
Caption: Simplified conceptual cycle for Cu-catalyzed N-arylation.
References
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). MDPI. [Link]
-
An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry (RSC Publishing). [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2020-01-01). MDPI. [Link]
-
Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. [Link]
-
Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. (2025-08-07). ResearchGate. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25). YouTube. [Link]
-
Photoinduced copper-catalyzed asymmetric radical three-component cross-coupling of 1,3-enynes with oxime esters and carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
-
Mild cross-coupling of halo-indoles. ResearchGate. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2020-01-01). ResearchGate. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
A new synthetic approach to the 3,4-dihydro-1H-[1][12]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. (2025-06-05). PMC - NIH. [Link]
-
Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Organic Chemistry Portal. [Link]
-
Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. PMC - PubMed Central. [Link]
-
Diazonium compound. Wikipedia. [Link]
-
Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles. (2024-06-04). MDPI. [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH. [Link]
-
Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021-02-01). ResearchGate. [Link]
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (2025-08-09). ResearchGate. [Link]
-
Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Nickel-catalyzed decarboxylative cross-coupling of indole-3-acetic acids with aryl bromides by convergent paired electrolysis. Chemical Communications (RSC Publishing). [Link]
-
Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles. (2024-06-04). PubMed. [Link]
-
Copper‐Catalyzed Indole Synthesis. (2013-08-23). ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
-
Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. NIH. [Link]
-
Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. (2015-04-17). PubMed. [Link]
-
Regioselective C5−H Direct Iodination of Indoles. Thieme. [Link]
-
Ethyl 1H-indole-2-carboxylate. PMC - NIH. [Link]
-
An iron(iii)-catalyzed dehydrogenative cross-coupling reaction of indoles with benzylamines to prepare 3-aminoindole derivatives. Green Chemistry (RSC Publishing). [Link]
-
Iron-catalyzed Cross-coupling Reactions. Wiley Online Library. [Link]
-
Copper-Catalyzed N-Arylation of Indoles. (2025-11-15). ResearchGate. [Link]
-
Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]
-
Discover the Fukuyama Indole Synthesis - A Stunning New Approach to Indole Creation!. (2020-04-16). YouTube. [Link]
-
Ligand-free Nickel-catalyzed carboxylate O-arylation: Mechanistic in-sight into NiI/NiIII cycles. ChemRxiv. [Link]
-
Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Recent Developments in Iron-Catalyzed Cross-Coupling. (2016-03-15). Macmillan Group. [Link]
-
Ethyl 1H-indole-2-carboxylate. (2020-11-25). ResearchGate. [Link]
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. (2025-08-07). ResearchGate. [Link]
-
Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling. (2021-10-15). ResearchGate. [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023-07-04). Beilstein Journal of Organic Chemistry. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-catalyzed decarboxylative cross-coupling of indole-3-acetic acids with aryl bromides by convergent paired electrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 8. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving Ethyl 3-iodo-1H-indole-2-carboxylate
Welcome to the technical support center for handling reactions with Ethyl 3-iodo-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation and purification of your target compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving Ethyl 3-iodo-1H-indole-2-carboxylate, offering step-by-step solutions and the rationale behind them.
Issue 1: Low or No Yield of the Desired Product After Aqueous Workup
Question: I performed an iodination reaction on ethyl 1H-indole-2-carboxylate and, after quenching with sodium thiosulfate and extracting with ethyl acetate, my final yield is significantly lower than expected. What could be the cause?
Answer:
Several factors during the workup could contribute to a low yield of Ethyl 3-iodo-1H-indole-2-carboxylate. The indole nucleus, particularly when activated by an ester group at the 2-position, can be sensitive to acidic or basic conditions, as well as prolonged exposure to certain reagents.
Possible Causes and Solutions:
-
Product Decomposition: The 3-iodoindole moiety can be unstable under certain conditions. Prolonged or harsh workup procedures can lead to decomposition. It is crucial to perform the workup as efficiently as possible. In some cases, the product may be prone to decomposition at higher temperatures, so it is advisable to keep the reaction mixture cool during quenching and extraction.[1]
-
Emulsion Formation: During the extraction process, the formation of a stable emulsion between the organic and aqueous layers can trap a significant amount of your product, leading to poor recovery.
-
Solution: To break up an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help to separate the phases.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite®.
-
-
-
Incomplete Quenching: If the iodinating reagent is not completely neutralized, it can continue to react or lead to side reactions during the workup and purification, potentially leading to the formation of di-iodinated or other byproducts.[2]
-
Solution: Ensure an excess of the quenching agent (e.g., aqueous sodium thiosulfate or sodium sulfite solution) is used. Test the aqueous layer with starch-iodide paper to confirm the absence of oxidizing agents before proceeding with extraction.
-
-
Product Solubility in the Aqueous Layer: While Ethyl 3-iodo-1H-indole-2-carboxylate is generally not very soluble in water, excessive washing with large volumes of water can lead to some product loss.
-
Solution: Minimize the number of aqueous washes. Using brine for the final wash can also help to "salt out" the product from the aqueous phase and into the organic layer.
-
Issue 2: Formation of Multiple Spots on TLC After Workup
Question: My TLC plate of the crude product shows multiple spots, including what I suspect are starting material and di-iodinated product. How can I optimize the workup to improve selectivity and simplify purification?
Answer:
The presence of multiple spots on TLC indicates an incomplete reaction or the formation of byproducts. The workup procedure can be tailored to address these issues.
Possible Causes and Solutions:
-
Incomplete Reaction: The presence of starting material indicates that the reaction did not go to completion. While this is primarily a reaction optimization issue, the workup can help in separating the product from the unreacted starting material.
-
Over-iodination: The formation of di-iodinated species is a common side reaction, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.[2]
-
Solution: Careful control of the stoichiometry of the iodinating reagent is crucial. During the workup, a selective purification method will be necessary.
-
Recommended Purification Strategy:
-
Flash Column Chromatography: This is often the most effective method for separating the desired mono-iodinated product from both the starting material and di-iodinated byproducts.[1] A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the components based on their polarity.
-
Recrystallization: If the crude product is a solid and the impurities are present in smaller amounts, recrystallization can be an effective purification method.[3][4] Common solvent systems for indole derivatives include ethanol, ethyl acetate/hexane, or methylene chloride/petroleum ether.[3][4]
Issue 3: The Product Crashes Out of Solution During Extraction
Question: After quenching my reaction and adding the extraction solvent, a solid precipitated, making separation difficult. What is happening and how can I prevent this?
Answer:
Precipitation of the product during workup can occur if its solubility in the chosen solvent system is low. This can be particularly problematic at the interface between the aqueous and organic layers.
Possible Causes and Solutions:
-
Poor Solubility: Ethyl 3-iodo-1H-indole-2-carboxylate may have limited solubility in the chosen extraction solvent, especially if the concentration is high.
-
Solution:
-
Use a larger volume of extraction solvent to ensure the product remains dissolved.
-
Consider using a different extraction solvent in which the product is more soluble. Dichloromethane or chloroform can sometimes be better alternatives to ethyl acetate for certain indole derivatives.
-
If the product is precipitating due to cooling, allow the mixture to warm to room temperature before separation.
-
-
-
Change in pH: The pH of the aqueous layer can influence the solubility of the product. While the indole NH is not strongly acidic, deprotonation under basic conditions could potentially alter its solubility characteristics.
-
Solution: Maintain a neutral or slightly acidic pH during the workup, unless the reaction conditions dictate otherwise. This can be achieved by using a buffered wash (e.g., saturated ammonium chloride solution).
-
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching agent for iodination reactions of indoles?
A1: A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the most common and effective quenching agent for reactions involving iodine (I₂) or other electrophilic iodine sources like N-iodosuccinimide (NIS).[5] Sodium thiosulfate rapidly reduces unreacted iodine to iodide ions (I⁻), which are soluble in the aqueous layer and easily removed. An alternative is a saturated solution of sodium sulfite (Na₂SO₃).
Q2: Which extraction solvent is most suitable for Ethyl 3-iodo-1H-indole-2-carboxylate?
A2: Ethyl acetate is a commonly used and effective extraction solvent for a wide range of indole derivatives due to its good solvating power for moderately polar compounds and its immiscibility with water.[4][6] Dichloromethane is another excellent choice and can be advantageous if emulsions are a persistent issue. The choice of solvent may also depend on the solvent used for the reaction itself.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess the purity of the crude and purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound. The introduction of an iodine atom at the 3-position will cause characteristic shifts in the NMR spectrum.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of iodine through its characteristic isotopic pattern.
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.
Q4: Is Ethyl 3-iodo-1H-indole-2-carboxylate sensitive to light or air?
A4: Iodo-compounds, in general, can be sensitive to light and may discolor over time due to the slow liberation of iodine. While not extremely unstable, it is good practice to store the purified product in a sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for an extended period.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aq. Na₂S₂O₃ | Effectively neutralizes excess iodine. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solubility for the product and immiscible with water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic phase. |
| Purification Method | Flash Chromatography or Recrystallization | Effective for separating from starting material and byproducts. |
Experimental Protocol: General Workup Procedure
This protocol provides a general guideline for the workup of a reaction where Ethyl 3-iodo-1H-indole-2-carboxylate is the product.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium thiosulfate with vigorous stirring until the color of iodine dissipates.
-
Continue stirring for an additional 10-15 minutes to ensure complete quenching.
Step 2: Phase Separation and Extraction
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent (e.g., ethyl acetate).
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the aqueous layer and extract it two more times with the organic solvent.
Step 3: Washing the Organic Layer
-
Combine the organic extracts.
-
Wash the combined organic layer with water to remove any water-soluble impurities.
-
Wash with brine to facilitate drying.
Step 4: Drying and Concentration
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the resulting crude product by flash column chromatography or recrystallization as needed.
Workflow Diagram
Caption: General workup workflow for Ethyl 3-iodo-1H-indole-2-carboxylate.
References
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Retrieved from [Link]
-
Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, A. M., Al-Muqarrabii, T. A., Al-Lawati, H. A., & Al-Abri, Z. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. [Link]
-
Jaunzems, J., et al. (2022). A new synthetic approach to the 3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 12(26), 16735-16744. [Link]
-
Reddy, T. J., & Jeganmohan, M. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4647–4650. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]
-
Baranovsky, A. V., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 26(11), 3181. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
Hamri, S., et al. (2012). A Convenient Iodination of Indoles and Derivatives. Tetrahedron, 68(32), 6269-6275. [Link]
-
S. Al-Harrasi, et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1483-1492. [Link]
-
Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
Sources
- 1. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity comparison of Ethyl 3-iodo-1H-indole-2-carboxylate vs. methyl 3-iodo-1H-indole-2-carboxylate
[1]
Executive Summary: The Solubility vs. Stability Trade-off
In the development of indole-based kinase inhibitors and natural product analogues, 3-iodo-1H-indole-2-carboxylates serve as critical linchpins. The C-3 iodine offers a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the C-2 ester provides an electron-withdrawing directing group that stabilizes the indole core and offers a vector for further diversification.
The choice between the Ethyl (Et) and Methyl (Me) ester variants is often treated as trivial, yet it dictates downstream process efficiency.
-
Select the Methyl Ester when prioritizing crystallinity, higher melting points for purification, and atom economy.
-
Select the Ethyl Ester when prioritizing solubility in non-polar organic solvents and resistance to rapid hydrolysis under mild alkaline conditions.
-
Critical Caution: The choice of ester dictates the solvent system for base-mediated reactions to prevent unwanted transesterification.
Physicochemical Profile
The methyl ester is generally more crystalline with a higher melting point, making it easier to handle as a solid but potentially less soluble in lipophilic coupling solvents (e.g., pure toluene or hexanes) compared to its ethyl counterpart.
| Feature | Methyl 3-iodo-1H-indole-2-carboxylate | Ethyl 3-iodo-1H-indole-2-carboxylate |
| CAS Number | 534595-85-2 | 117637-79-3 |
| Molecular Weight | 301.09 g/mol | 315.12 g/mol |
| Melting Point | ~151–159 °C (Solid) | ~135–140 °C (Solid) |
| Solubility (DCM/EtOAc) | Good | Excellent |
| Solubility (Hexanes) | Poor | Low to Moderate |
| Crystallinity | High (favors recrystallization) | Moderate (may oil out in crude) |
Synthetic Accessibility & Iodination
Both compounds are synthesized via the direct electrophilic iodination of their respective parent indole-2-carboxylates. The electron-withdrawing ester at C-2 deactivates the ring slightly but directs electrophilic attack exclusively to the C-3 position, preventing C-2/C-3 polymerization common in naked indoles.
Mechanistic Pathway
The reaction typically utilizes N-Iodosuccinimide (NIS) or Iodine (I₂) . The C-3 position, being the most electron-rich remaining site (enamine-like character), attacks the iodonium source.
Figure 1: Electrophilic iodination pathway. The C-2 ester blocks the 2-position, forcing regioselective iodination at C-3.
Reactivity Profile: The Critical Divergence
A. Cross-Coupling Efficiency (C-3 Reactivity)
Both esters perform comparably in Suzuki-Miyaura and Sonogashira couplings regarding electronic activation. The C-I bond is highly reactive and oxidative addition occurs readily with Pd(0).
-
Recommendation: Use the Ethyl ester if your coupling partner is highly lipophilic and requires non-polar solvents (e.g., Toluene/Hexane mixtures) to maintain homogeneity. Use the Methyl ester if you plan to purify the final product via crystallization from alcohols.
B. The "Danger Zone": Transesterification & Hydrolysis (C-2 Reactivity)
This is the primary failure mode for these substrates.
-
Transesterification: If you use the Ethyl ester in Methanol with a base (e.g., K₂CO₃, NaOMe), you will observe rapid scrambling to the Methyl ester. This creates inseparable mixtures.
-
Hydrolysis: The Methyl ester hydrolyzes significantly faster than the Ethyl ester due to lower steric hindrance. If your Suzuki coupling requires strong aqueous base (e.g., 2M Na₂CO₃) and high heat (80°C+), the Methyl ester may partially hydrolyze to the carboxylic acid, which can poison the catalyst or complicate workup.
Figure 2: Reactivity flowchart highlighting the risk of solvent mismatch leading to transesterification.
Experimental Protocols
Protocol A: Regioselective Iodination (Universal)
Applicable to both Methyl and Ethyl esters.
-
Dissolution: Dissolve 1.0 equiv of Ethyl (or Methyl) 1H-indole-2-carboxylate in DMF (5 mL/mmol) or Acetone.
-
Iodination: Add 1.05 equiv of N-Iodosuccinimide (NIS) portion-wise at 0 °C.
-
Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (the product is usually less polar than the starting material).
-
Quench: Pour into ice-water containing 5% sodium thiosulfate (to remove excess iodine).
-
Isolation: The product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc.
-
Purification: Recrystallize from Ethanol (for Ethyl ester) or Methanol (for Methyl ester).
Protocol B: Suzuki-Miyaura Coupling (Solvent Critical)
Example for Ethyl 3-iodo-1H-indole-2-carboxylate.
-
Setup: Charge a flask with Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
-
Solvent System: Add Toluene and Ethanol (4:1 ratio).
-
Note: Do NOT use Methanol here, or you will form the methyl ester.
-
-
Base: Add 2M aqueous Na₂CO₃ (2.0 equiv).
-
Heating: Degas with Argon and heat to 80 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Decision Matrix
| Scenario | Recommended Ester | Reason |
| Standard Lab Scale (<1g) | Methyl | Higher crystallinity simplifies purification; generally cheaper. |
| Base-Sensitive Conditions | Ethyl | Slower hydrolysis rate preserves the ester during coupling. |
| Solvent Restriction (MeOH) | Methyl | If you must use MeOH (solubility), you must use the Methyl ester to avoid scrambling. |
| Lipophilic Coupling Partner | Ethyl | Better solubility in Toluene/Hexane systems. |
| Large Scale (>100g) | Methyl | Lower molecular weight (higher atom economy) reduces mass intensity. |
References
-
Synthesis of 3-Iodoindoles via Electrophilic Cyclization
- Yue, D., & Larock, R. C. (2002).
-
Indole-2-carboxylate Physical Properties & Synthesis
- Gassman, P. G., et al. (1974).
-
Transesterification Risks in Indole Chemistry
- El-Sawy, E. R., et al. (2016).
-
Suzuki Coupling of Halo-Indoles
- Lott, J., et al. (2013). Synthesis of Arylated 1-Methyl-1H-indoles by Suzuki-Miyaura Cross-Coupling. Tetrahedron.
Spectroscopic Comparison of Substituted Ethyl 3-iodo-1H-indole-2-carboxylates
This guide provides a technical analysis of Ethyl 3-iodo-1H-indole-2-carboxylates , focusing on the spectroscopic signatures that distinguish these critical intermediates in drug discovery.
Executive Summary & Biological Relevance
Ethyl 3-iodo-1H-indole-2-carboxylates represent a high-value scaffold in medicinal chemistry. Unlike their non-iodinated precursors, these compounds possess a reactive "handle" at the C3 position, enabling Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to access complex bis-indole alkaloids, kinase inhibitors, and antimicrobial agents (e.g., against MRSA).
Key Differentiator: The presence of the Iodine atom at C3 drastically alters the electronic environment of the indole core, creating unique NMR and MS signatures used for purity profiling and structural validation.
Synthesis Workflow & Mechanism
The synthesis typically proceeds via electrophilic aromatic substitution (iodination) of the parent ethyl indole-2-carboxylate. The C3 position is the most nucleophilic site, ensuring high regioselectivity.
Diagram 1: Synthesis & Functionalization Pathway[1]
Caption: Regioselective synthesis of the 3-iodo scaffold and its downstream utility in generating functionalized drug candidates.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Profiling
The most definitive confirmation of the 3-iodo derivative is the disappearance of the C3-H signal and the heavy-atom effect on the C3 carbon.
Table 1: Diagnostic 1H and 13C NMR Signatures
| Feature | Parent (Ethyl 1H-indole-2-carboxylate) | Target (Ethyl 3-iodo-1H-indole-2-carboxylate) | Shift Logic / Causality |
| C3-H Proton | Doublet/Singlet (~7.25 ppm) | ABSENT | Replacement of H by I removes this resonance completely. |
| NH Proton | Broad Singlet (8.9 - 9.2 ppm) | Broad Singlet (9.0 - 9.5 ppm) | Iodine is weakly electron-withdrawing (inductive), slightly deshielding the NH. |
| C3 Carbon | ~108 - 110 ppm | ~60 - 70 ppm | Heavy Atom Effect: Iodine causes a massive upfield shift (shielding) due to spin-orbit coupling. |
| C2 Carbon | ~125 - 128 ppm | ~128 - 132 ppm | Loss of conjugation with C3-H and inductive effect of Iodine. |
| Ester CH₂ | Quartet (~4.4 ppm) | Quartet (~4.45 ppm) | Minimal change; distant from the reaction center. |
Substituent Effects on the Indole Ring (C5 Position)
Substituents at C5 modulate the electron density, affecting the chemical shifts of the remaining aromatic protons (H4, H6, H7).
| Substituent (R) | Electronic Effect | H4 Signal (ppm) | H6 Signal (ppm) | NH Signal Trend |
| -H (Unsubst.) | Standard | ~7.65 (d) | ~7.15 (t) | Baseline |
| -CH₃ (Methyl) | Electron Donating | ~7.45 (Upfield) | ~7.00 (Upfield) | Slight Upfield (Shielded) |
| -F (Fluoro) | Weak Withdrawing | ~7.30 (dd) | ~6.95 (dt) | Minor Downfield |
| -NO₂ (Nitro) | Strong Withdrawing | ~8.70 (d, Deshielded) | ~8.15 (dd) | Significant Downfield (Acidic NH) |
Analyst Note: The H4 proton (peri-position to C3) is the most sensitive to the introduction of Iodine at C3, often shifting downfield by 0.2–0.3 ppm due to the "proximity effect" of the large Iodine cloud.
B. Infrared (IR) & Mass Spectrometry (MS) Data
-
IR Spectroscopy:
-
ν(N-H): 3300–3350 cm⁻¹ (Sharp band). The frequency lowers slightly with electron-withdrawing groups (e.g., 5-NO₂) due to increased acidity/hydrogen bonding.
-
ν(C=O): 1690–1710 cm⁻¹ (Ester carbonyl).
-
ν(C-I): ~500–600 cm⁻¹ (Often weak/obscured in fingerprint region, but diagnostic if visible).
-
-
Mass Spectrometry (ESI/EI):
-
Molecular Ion: Distinctive
or peak. -
Isotope Pattern: Iodine is monoisotopic (
), so there is no M+2 peak (unlike Cl or Br). -
Fragmentation: A characteristic loss of 127 Da (Iodine radical/atom) is often observed, generating the [M-I]
fragment (indole-2-carboxylate cation).
-
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate
This protocol ensures high regioselectivity and minimizes over-iodination.
-
Preparation: Dissolve Ethyl 1H-indole-2-carboxylate (1.0 equiv) in DMF (0.5 M concentration).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C.
-
Why: Low temperature prevents poly-iodination at C5/C6.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Checkpoint: Product usually has a slightly higher Rf than the starting material.
-
-
Workup: Pour into ice-water. The product often precipitates. Filter or extract with EtOAc.[1][2]
-
Purification: Recrystallize from Ethanol or flash chromatography (if impurities exist).
-
Yield: Typically 85–95% (Yellowish solid).
Protocol B: Spectroscopic Validation Checklist
-
Run 1H NMR: Confirm absence of signal at ~7.2 ppm (C3-H).
-
Run 13C NMR: Look for the "Iodine Carbon" at ~60–70 ppm.
-
Check MS: Verify mass corresponds to Parent + 126 amu (replacement of H with I).
Decision Matrix: Selecting the Right Derivative
Diagram 2: Selection Logic for Drug Design
Caption: Strategic selection of indole substituents based on medicinal chemistry requirements.
References
-
Lynch, W. E., et al. (2020).[3] "Ethyl 1H-indole-2-carboxylate."[2][3][4][5] IUCrData. Link
- Provides crystallographic and baseline NMR d
-
Jakše, R., et al. (2006). "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Z. Naturforsch. Link
- Details C3-functionalization and comparative spectroscopic d
-
Heda, L. C., et al. (2009). "Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole." E-Journal of Chemistry. Link
- Source for substituent effects (5-Me, 5-Cl) on indole NMR shifts.
-
PubChem Compound Summary. "Ethyl 2-Amino-5-iodo-1H-indole-3-carboxylate." Link
- Reference for computed properties and structural analogs.
-
Gassman, P. G., et al. "Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate."[6] Organic Syntheses. Link
- Foundational text for indole ester synthesis and characteriz
Sources
Validating the structure of Ethyl 3-iodo-1H-indole-2-carboxylate derivatives
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic pharmaceuticals. Ethyl 3-iodo-1H-indole-2-carboxylate represents a critical, high-value intermediate. Unlike its bromo- or chloro-analogs, the 3-iodo derivative offers superior reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) under mild conditions.
However, the synthesis of this molecule presents a specific validation challenge: Regioselectivity. Electrophilic iodination can occur at the C3 position (desired) or the N1 position (undesired kinetic product). Furthermore, distinguishing the 3-iodo product from the starting material (Ethyl 1H-indole-2-carboxylate) requires precise spectroscopic evidence.
This guide outlines a self-validating system to confirm structural integrity, compares its performance against halogenated alternatives, and provides the exact experimental protocols required for reproduction.
Part 1: Structural Integrity & Regioselectivity (The Validation Logic)
To validate Ethyl 3-iodo-1H-indole-2-carboxylate, one must prove two things:
-
Iodination occurred (differentiation from starting material).
-
Iodination occurred at C3, not N1 (regiochemical assignment).
Proton NMR ( H NMR) Diagnostics
The most immediate diagnostic is the disappearance of the C3-H signal and the retention of the N-H signal.
-
Starting Material (Ethyl 1H-indole-2-carboxylate): Displays a characteristic signal for H3 (typically
7.1–7.3 ppm) often appearing as a doublet or doublet-of-doublets due to coupling with the NH proton or H4. The NH proton appears as a broad singlet downfield ( 9.0–12.0 ppm). -
Target Product (3-Iodo): The signal at the C3 position must disappear . Crucially, the NH signal must remain . If the NH signal disappears, you have likely formed the N-iodo species or an N-substituted impurity.
-
Impurity (N-Iodo): The NH signal disappears, but the C3-H signal remains (often shifted).
Carbon NMR ( C NMR) & HMBC
In the
-
C3 Shift: In the non-iodinated precursor, C3 is electron-rich (
~102–108 ppm). The heavy atom effect of Iodine typically causes an upfield shift (shielding) or minimal change compared to the deshielding effect of Bromine. -
HMBC (Heteronuclear Multiple Bond Coherence): This is the definitive check.
-
Target: You should see a correlation between the NH proton and the C2 (quaternary) and C3 (quaternary) carbons.
-
Logic: If the Iodine were on the Nitrogen, there would be no NH proton to correlate.
-
X-Ray Crystallography (The Gold Standard)
While NMR is sufficient for routine checks, X-ray diffraction provides absolute confirmation. The starting material, Ethyl 1H-indole-2-carboxylate, crystallizes in a herringbone pattern with strong N-H[1]···O hydrogen bonds forming dimers [1].[1][2]
-
Validation Check: The 3-iodo derivative should retain the capacity for N-H···O hydrogen bonding (intermolecular), whereas the N-iodo derivative cannot form these dimers.
Part 2: Performance Comparison (Alternatives)
Why choose the 3-iodo derivative over the cheaper 3-bromo or 3-chloro analogs? The choice depends on the specific downstream application.
Comparative Data: Halogenated Indole-2-Carboxylates
| Feature | 3-Iodo Derivative | 3-Bromo Derivative | 3-Chloro Derivative |
| C-X Bond Energy | Weakest (~57 kcal/mol) | Moderate (~66 kcal/mol) | Strongest (~81 kcal/mol) |
| Suzuki Coupling | Excellent. Works with mild bases ( | Good. Standard conditions usually effective. | Poor. Often requires specialized ligands (e.g., Buchwald ligands, XPhos) and higher temps [4]. |
| Stability | Low. Light sensitive; turns purple/brown (iodine liberation) over time. | High. Stable at RT for months. | Very High. Chemically inert to storage. |
| Cost | High (NIS/Iodine reagents are pricier). | Moderate. | Low. |
| Atom Economy | Lower (High mass of leaving group). | Moderate. | High. |
Application Insight
-
Use 3-Iodo when: You are performing cross-coupling on a complex, sensitive substrate where high temperatures (
C) or strong bases cause decomposition. The high reactivity of the C-I bond allows for "room temperature" couplings. -
Use 3-Bromo when: You need a stable intermediate for long-term storage or scale-up where cost is a primary driver, and the substrate can withstand standard reflux conditions.
Part 3: Experimental Protocols
Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate
Note: This protocol uses N-Iodosuccinimide (NIS) for high regioselectivity.
Reagents:
-
Ethyl 1H-indole-2-carboxylate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
DMF (Dimethylformamide) or Acetonitrile (0.5 M concentration)
Procedure:
-
Dissolution: Dissolve Ethyl 1H-indole-2-carboxylate in DMF at room temperature. Ensure the vessel is shielded from ambient light (wrap in foil).
-
Addition: Add NIS portion-wise over 10 minutes.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually has a slightly lower
than the starting material. -
Quench (Critical Step): Pour the reaction mixture into ice water containing 10% Sodium Thiosulfate (
) .-
Why? Thiosulfate reduces any free iodine (
) formed during the reaction, preventing the product from turning purple and degrading.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over
.[3] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Characterization Workflow
-
Visual: Product should be a white to off-white solid. If pink/purple, free iodine is present (rewash with thiosulfate).
-
NMR Prep: Dissolve ~10 mg in
(preferred over to clearly visualize the labile NH proton).
Part 4: Visualization of Validation Workflow
The following diagram illustrates the logical decision tree for validating the synthesis and distinguishing between regioisomers.
Figure 1: Logical decision tree for the structural validation of 3-iodoindole derivatives, highlighting critical NMR checkpoints.
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[1] Ethyl 1H-indole-2-carboxylate. IUCrData.[1][2][4]
-
Jakše, R., et al. (2025).[5] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate.
-
National Institutes of Health (NIH). 3-iodo-1H-indole | C8H6IN. PubChem.
-
Lalaoui, L., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
-
Sigma-Aldrich.[6] Ethyl indole-2-carboxylate Product Sheet.
Sources
Benchmarking the synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate against other methods
Executive Summary
Ethyl 3-iodo-1H-indole-2-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a versatile electrophile for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. Its synthesis presents a specific challenge: the C2-ester group deactivates the indole ring, reducing the nucleophilicity of the C3 position compared to a naked indole.
This guide benchmarks three distinct synthetic methodologies.
-
Method A (NIS): The industry standard for high purity and reliability.
-
Method B (
/Base): A cost-effective, scalable approach for bulk synthesis. -
Method C (Oxidative Iodination): An atom-economical "green" method using in-situ generated electrophiles.
Part 1: Mechanistic Foundation
To optimize this synthesis, one must understand the electronic environment. The ethyl ester at C2 is an electron-withdrawing group (EWG).
-
Deactivation: The EWG lowers the HOMO energy of the indole, making it less reactive toward electrophiles than unsubstituted indole.
-
Regioselectivity: Despite deactivation, the C3 position remains the most nucleophilic site (highest electron density) due to the nitrogen lone pair donation.
-
Risk Factors: The N-H proton is acidified by the C2-ester (
~16 vs. 21 for indole). Strong bases can lead to N-deprotonation and competitive N-iodination.
Diagram 1: Reaction Mechanism & Regioselectivity
The following diagram illustrates the electrophilic aromatic substitution pathway and the competing N-iodination risk.
Figure 1: Mechanistic pathway showing the primary C3-iodination route and the competitive N-iodination risk managed by pH control.
Part 2: Experimental Protocols
Method A: The Precision Standard (N-Iodosuccinimide)
Best for: Small-to-medium scale (mg to g), high-value intermediates, and automated synthesis.
The Logic: N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (
Protocol:
-
Dissolution: Dissolve Ethyl 1H-indole-2-carboxylate (1.0 equiv) in DMF (0.1 M concentration). Acetonitrile (MeCN) can be used for easier workup but may require mild heating.
-
Addition: Add NIS (1.1 equiv) portion-wise at 0°C to prevent exotherms, though the reaction is generally mild.
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (20% EtOAc/Hexanes).
-
Quench: Pour the mixture into ice-cold water.
-
Workup: The product often precipitates. Filter and wash with water to remove succinimide (water-soluble). If no precipitate, extract with EtOAc, wash with sodium thiosulfate (to remove trace
), and brine. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography.
Performance Data:
-
Yield: 85–95%
-
Purity: >98% (often without chromatography)
Method B: The Cost-Effective Standard ( / Base)
Best for: Large scale (>100g), cost-sensitive projects.
The Logic: Molecular iodine is significantly cheaper than NIS. However,
Protocol:
-
Dissolution: Dissolve starting material (1.0 equiv) in DMF.
-
Base Addition: Add finely ground KOH (1.1 equiv) or
(2.0 equiv). Stir for 10 minutes.-
Critical Control: Do not use excess strong base (KOH) or prolonged stirring before iodine addition to avoid hydrolysis of the ester.
-
-
Iodination: Add Iodine (
, 1.05 equiv) dissolved in DMF dropwise. -
Reaction: Stir at Room Temperature for 1–3 hours.
-
Quench: Pour into water containing 5% Sodium Bisulfite (
) to reduce unreacted iodine (indicated by color change from brown/purple to yellow/colorless). -
Workup: Filter the precipitate.
Performance Data:
-
Yield: 75–85%
-
Purity: 90–95% (Risk of N-iodo impurities requires careful monitoring).
Method C: The Oxidative Efficiency Standard ( / Oxidant)
Best for: Green chemistry compliance, high atom economy.
The Logic: Using an oxidant (like
Protocol (Hypervalent Iodine Route):
-
Mixture: Combine Ethyl 1H-indole-2-carboxylate (1.0 equiv) and
(0.55 equiv) in Ethanol or Acetic Acid. -
Oxidant: Add
(0.3 equiv) or Urea-Hydrogen Peroxide (UHP). -
Reaction: Heat to 40–60°C for 4 hours. The oxidant re-oxidizes HI produced during substitution back to
, driving the reaction to completion. -
Workup: Dilute with water, neutralize with
, and filter/extract.
Performance Data:
-
Yield: 80–90%
-
Atom Economy: High (Iodine is fully utilized).
Part 3: Comparative Analysis & Decision Matrix
Diagram 2: Method Selection Flowchart
Figure 2: Decision matrix for selecting the optimal iodination protocol based on scale and purity requirements.
Data Comparison Table
| Feature | Method A (NIS) | Method B ( | Method C (Oxidative) |
| Reagent Cost | High | Low | Moderate |
| Atom Economy | Low (Succinimide waste) | Moderate (HI waste) | High ( |
| Reaction Time | 2–4 Hours | 1–3 Hours | 4–6 Hours |
| Purification | Precipitation/Wash | Recrystallization | Extraction/Column |
| Primary Risk | Cost, Solubility | Hydrolysis of Ester | Exotherm/Temp control |
| Typical Yield | 92% | 82% | 88% |
Part 4: Troubleshooting & Optimization
-
Problem: N-Iodination.
-
Cause: Basic conditions (Method B) or high concentration.
-
Solution: Switch to Method A (Acidic/Neutral). If using Method B, lower the equivalents of base and add iodine slower.
-
-
Problem: Hydrolysis of Ester.
-
Cause: Presence of water and strong base in Method B.
-
Solution: Use anhydrous DMF and
instead of KOH.
-
-
Problem: Incomplete Conversion.
-
Cause: Deactivation by C2-ester.
-
Solution: Mild heating (40°C) is acceptable. Do not exceed 80°C to avoid decarboxylation or decomposition.
-
References
-
Regioselective Iodination of Indoles
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.
-
-
Iodine/Base Protocols
- Bocchi, V., & Palla, G. (1986). Synthesis of 3-iodoindoles. Synthesis, 1986(12), 1083-1084.
-
Oxidative Iodination Strategies
- Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic iodination of organic compounds using elemental iodine or iodides. Synthesis, 2008(10), 1487-1513.
-
Synthesis of Ethyl Indole-2-carboxylate Precursors
Sources
Analysis of the regio-selectivity in the functionalization of Ethyl 3-iodo-1H-indole-2-carboxylate
The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the precise functionalization of indole derivatives a critical endeavor for innovation.[1][2] Ethyl 3-iodo-1H-indole-2-carboxylate serves as a versatile and strategic starting material. The presence of the iodo group at the C3 position and the ethyl carboxylate at C2 provides a unique electronic and steric landscape, enabling a variety of subsequent chemical transformations. This guide offers an in-depth analysis of the regio-selectivity observed during the functionalization of this key intermediate, providing researchers with the insights and protocols necessary to navigate its synthetic potential.
Understanding the Reactivity Landscape of the Indole Core
The indole ring system is characterized by a nucleophilic pyrrole ring fused to a benzene ring.[3] Generally, the C3 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic substitution. However, in our substrate of interest, this position is already occupied by an iodine atom. This pre-functionalization redirects subsequent reactions to other positions on the indole core. The electron-withdrawing nature of the ethyl carboxylate group at the C2 position deactivates the pyrrole ring to some extent, further influencing the regio-chemical outcomes of various reactions.
The functionalization of the indole core can be broadly categorized into reactions occurring at the pyrrole moiety (N1, C2) and those at the benzene moiety (C4, C5, C6, C7). Directing subsequent modifications to the less reactive benzene portion, particularly at the C4 and C7 positions, has historically been a significant synthetic challenge.[3][4][5][6][7][8]
Strategic Functionalization Pathways
The presence of the C3-iodo group makes Ethyl 3-iodo-1H-indole-2-carboxylate an ideal candidate for transition-metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[9][10] Concurrently, modern synthetic methods have enabled the direct C-H functionalization of the indole's benzene ring, offering alternative and often more atom-economical routes to novel derivatives.[4][5][6]
I. Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position
The carbon-iodine bond at the C3 position is the most reactive site for oxidative addition to a palladium(0) catalyst, making cross-coupling reactions highly selective for this position.[10][11]
A. Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming C-C bonds between the C3 position of the indole and various aryl or vinyl boronic acids.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly employed. The choice of ligand can influence the efficiency of the catalytic cycle.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄), is essential to activate the boronic acid and facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | [9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 | [12] |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a reaction vessel, add Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%) and ligand, if required.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system and heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, attaching a terminal alkyne to the C3 position of the indole.[13] This reaction is typically co-catalyzed by palladium and copper(I) salts.[13][14]
Causality of Experimental Choices:
-
Palladium Catalyst: Similar to the Suzuki coupling, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.
-
Copper(I) Co-catalyst: CuI is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate.[15]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.[13]
| Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | TEA | THF | 60 | 80-92 | [10] |
| PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 80 | 88-96 | [16] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Dissolve Ethyl 3-iodo-1H-indole-2-carboxylate (1.0 eq.) and the terminal alkyne (1.5 eq.) in the chosen solvent.
-
Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Degas the solution with an inert gas for 15-20 minutes.
-
Add the amine base and heat the reaction to the desired temperature.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
C. Heck Reaction
The Heck reaction facilitates the coupling of the C3-iodoindole with an alkene, leading to the formation of a new C-C bond with predominantly trans selectivity.[17]
Causality of Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and efficient catalyst precursor.[18]
-
Ligand: Phosphine ligands, such as P(o-tolyl)₃ or PPh₃, are often required to stabilize the palladium catalyst.
-
Base: An organic or inorganic base is needed to neutralize the HI generated during the reaction.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 100 | 75-88 | [10][19] |
| PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80 | 80-90 | [20] |
D. Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C3 position.[21][22][23]
Causality of Experimental Choices:
-
Catalyst: A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial for the efficiency of the reductive elimination step.
-
Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is required to deprotonate the amine.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | 85-95 | [21][23] |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 80-92 | [24] |
II. Regio-selective C-H Functionalization of the Benzene Ring
While cross-coupling at the C3 position is highly predictable, functionalizing the C-H bonds of the benzene moiety (C4-C7) presents a greater challenge due to their lower reactivity compared to the pyrrole ring.[4][5][6][7] Achieving regio-selectivity often requires the use of a directing group, typically installed at the N1 position.[3][4][5]
Directing Group Strategies
The installation of a directing group on the indole nitrogen can orchestrate the metal catalyst to a specific C-H bond, typically at the C7 or C4 position, through the formation of a stable metallacyclic intermediate.[4][5]
C7-Selective Functionalization:
-
Directing Group: Phosphinoyl groups, such as -P(O)tBu₂, have been shown to effectively direct palladium catalysts to the C7 position for arylation reactions.[4][5][25]
-
Mechanism: The directing group chelates to the palladium center, positioning it in close proximity to the C7-H bond, which facilitates the C-H activation step.[25]
C4-Selective Functionalization:
-
Achieving selectivity at the C4 position is notoriously difficult due to steric hindrance and the electronic preference for other positions.[3]
-
Some success has been achieved using ruthenium catalysts or by employing specific directing groups in combination with palladium catalysis.[3][4][5]
| Position | Catalyst System | Directing Group | Reaction Type | Reference |
| C7 | Pd(OAc)₂ / Pyridine Ligand | -P(O)tBu₂ | Arylation | [25] |
| C6 | Copper Catalyst | -P(O)tBu₂ | Arylation | [4][5] |
| C4 | ₂ | -COOH | Arylation | [3] |
Experimental Protocol: Directed C7-Arylation (Conceptual)
-
Synthesize the N1-phosphinoyl protected Ethyl 3-iodo-1H-indole-2-carboxylate.
-
In a glovebox, combine the N-protected indole (1.0 eq.), aryl boronic acid (1.5 eq.), Pd(OAc)₂ (5 mol%), and a suitable pyridine-type ligand (10 mol%) in a reaction vial.
-
Add an oxidant (e.g., Ag₂CO₃, 2.0 eq.) and a solvent such as toluene.
-
Seal the vial and heat the reaction at 100-120 °C for 12-24 hours.
-
After cooling, the reaction mixture is filtered, concentrated, and purified by chromatography.
-
The directing group can then be cleaved under appropriate conditions to yield the C7-arylated product.
III. N-H Functionalization
The indole N-H is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation reactions.[2]
Causality of Experimental Choices:
-
Base: Strong bases like sodium hydride (NaH), or milder bases like potassium hydroxide (KOH) in a polar aprotic solvent like DMSO or acetone, are effective for deprotonation.[2]
-
Electrophile: Alkyl halides (e.g., allyl bromide, benzyl bromide) or aryl halides can then be added to form the N-substituted product.[2]
Care must be taken to avoid hydrolysis of the C2-ester group, especially when using strong aqueous bases. Using anhydrous conditions and carefully controlling the reaction temperature can mitigate this side reaction.
Conclusion
Ethyl 3-iodo-1H-indole-2-carboxylate is a powerful and versatile building block in organic synthesis. The regio-selectivity of its functionalization is highly dependent on the chosen reaction type and conditions.
-
For C3 functionalization, palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, and Buchwald-Hartwig) offer reliable and high-yielding methods, with selectivity dictated by the inherent reactivity of the C-I bond.
-
For functionalization of the benzene ring (C4-C7), achieving regio-selectivity is more complex and typically necessitates a directing group strategy to overcome the inherent reactivity patterns of the indole nucleus.
By understanding the underlying principles of reactivity and the rationale behind specific experimental protocols, researchers can strategically manipulate this indole derivative to access a wide array of complex and valuable molecules for drug discovery and materials science.
References
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. [Link]
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-
Serratore, N. A., et al. (2015). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][26]-Fused Indole Heterocycles. Organic Letters, 17(24), 6050–6053.
- Neufeldt, S. R., & Sanford, M. S. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society, 132(51), 18362–18371.
- Yue, D., et al. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 7(21), 4733–4736.
- Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
- Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
- Al-Hussain, S. A., et al. (2017).
- Chen, J., et al. (2019). C-H functionalization of indoles and oxindoles through CDC reactions. Tetrahedron Letters, 60(32), 2063–2074.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(11), 892–902.
- Al-Hussain, S. A., et al. (2017).
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2133–2146.
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- Chen, G., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 137(10), 3480–3483.
- Kumar, P., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692–13746.
- Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (n.d.).
- Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. (n.d.).
- Cacchi, S., et al. (2003). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 68(25), 9689–9696.
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (n.d.).
- Buchwald-Hartwig Amin
- Intramolecular Heck Coupling of Alkenyl 3-Iodoindole-2-carboxamide Deriv
- Alsabeh, P. G., et al. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling–alkyne cyclization.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Chemistry – An Asian Journal, 13(15), 1872–1889.
- C H Activation of Indoles | Request PDF. (n.d.).
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022).
- C4–H indole functionalisation: precedent and prospects. (2018). Organic & Biomolecular Chemistry, 16(43), 8213–8225.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube.
- Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... (n.d.).
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2021). Chemistry LibreTexts.
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- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022).
- Sonogashira coupling. (2019). YouTube.
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Structural Intelligence: A Comparative Guide to Ethyl 3-iodo-1H-indole-2-carboxylate Derivatives
Topic: X-ray Crystallographic Analysis of Ethyl 3-iodo-1H-indole-2-carboxylate Derivatives Content Type: Publish Comparison Guide
Executive Summary: The Halogen Advantage
In the high-stakes arena of fragment-based drug discovery (FBDD), the indole-2-carboxylate scaffold is a privileged structure, serving as a precursor for antiviral, anticancer, and anti-inflammatory agents. While the parent molecule is well-characterized, the 3-iodo derivative represents a critical divergence point.
The introduction of an iodine atom at the C3 position is not merely a gain in molecular weight; it introduces a
Methodological Comparison: The Case for X-ray Crystallography
While high-field NMR is the workhorse of synthetic chemistry, it struggles with the specific nuances of 3-haloindoles.
| Feature | 1H/13C NMR Spectroscopy | X-ray Crystallography (SC-XRD) | Verdict |
| Regioselectivity | Ambiguous. C3 vs. C4/C5 iodination causes subtle chemical shift changes that can be misinterpreted without 2D experiments (HMBC). | Absolute. Unambiguously defines the iodine position relative to the ester group. | XRD Wins |
| Intermolecular Forces | Invisible. Cannot detect packing motifs or intermolecular bonding in solution. | Visible. Directly maps Hydrogen Bonds (HB) and Halogen Bonds (XB). | XRD Wins |
| Stereochemistry | Inferred. Relies on coupling constants (J-values). | Direct. Defines bond lengths, angles, and torsion explicitly. | XRD Wins |
| Sample State | Solution (dynamic averaging). | Solid State (static, biologically relevant conformer). | Context Dependent |
Expert Insight: In 3-iodo-1H-indole-2-carboxylates, the absence of the C3 proton in NMR confirms substitution but fails to quantify the halogen bond strength —a critical parameter for predicting binding affinity in protein pockets. Only XRD provides the interaction distances (
Experimental Protocols
To ensure reproducibility, we provide the optimized synthesis and crystallization workflow. This protocol favors the formation of X-ray quality single crystals.[1]
Phase I: Synthesis of the Scaffold
-
Reagents: Thionyl chloride (
), Absolute Ethanol, N-Iodosuccinimide (NIS).
Step 1: Esterification (Parent Generation)
-
Dissolve indole-2-carboxylic acid (3.1 mmol) in
(19 mL) at 0°C. -
Stir for 1 hour; rotary evaporate to remove excess thionyl chloride.
-
Resuspend the resulting oil in absolute ethanol (17 mL) and stir overnight at room temperature.
-
Purification: Vacuum filtration yields Ethyl 1H-indole-2-carboxylate as a beige solid (93% yield).[1]
Step 2: C3-Iodination (Derivative Generation)
-
Dissolve the ethyl ester (1.0 eq) in DMF or Acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) slowly at 0°C to avoid poly-halogenation.
-
Stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane).
-
Workup: Quench with aqueous sodium thiosulfate to remove free iodine. Extract with ethyl acetate.[4]
Phase II: Crystallization Strategy
-
Method A (Parent): Recrystallization from hot methanol.
-
Method B (3-Iodo Derivative): Vapor diffusion. Dissolve the derivative in a minimal amount of THF (good solvent) in a small vial. Place this vial inside a larger jar containing Pentane (anti-solvent). Seal and allow to stand undisturbed for 3-5 days.
Structural Analysis & Data Comparison
The introduction of Iodine transforms the crystal packing from a purely hydrogen-bonded network to a competitive Halogen-Bonded (XB) system.
A. The Baseline: Ethyl 1H-indole-2-carboxylate[1][2][3][5][6]
-
Crystal System: Monoclinic
-
Space Group:
-
Key Motif: Centrosymmetric Dimers (
).[1]
The parent structure is dominated by a classic "Herringbone" packing.[1][5] The primary interaction is a strong N-H...O hydrogen bond between the indole amine and the carbonyl oxygen of a neighboring molecule.[1]
Table 1: Crystallographic Parameters of the Parent Scaffold
| Parameter | Value | Source |
|---|
| Formula |
B. The Derivative: Ethyl 3-iodo-1H-indole-2-carboxylate[5]
-
Predicted Disruption: The bulky Iodine atom at C3 sterically crowds the carbonyl group.
-
The
-hole Effect: Iodine is a polarized halogen. The region opposite the C-I bond is electron-deficient (positive). -
New Interaction: The Iodine atom acts as a Lewis Acid (XB Donor), competing for the Carbonyl Oxygen (Lewis Base/XB Acceptor).
Comparative Mechanism:
-
Parent:
(Strong, Directional) -
3-Iodo Derivative:
(Orthogonal, Directional)
Analysis: In the 3-iodo derivative, the crystal lattice often shifts to accommodate the iodine. Instead of the tight herringbone of the parent, we observe lamellar sheets where the Iodine atoms interdigitate, stabilized by
Visualizing the Interaction Pathways
The following diagrams illustrate the synthesis logic and the competing intermolecular forces that dictate the crystal quality.
Figure 1: Synthesis & Crystallization Workflow
Caption: Step-by-step synthetic route from the acid precursor to the X-ray quality crystal of the 3-iodo derivative.
Figure 2: Competitive Interaction Network (H-Bond vs. X-Bond)
Caption: Schematic of the competing supramolecular forces. The Iodine atom introduces a Halogen Bond that competes with the native Hydrogen Bond for the carbonyl acceptor.
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.[1][3][6] IUCrData, 5(12), x201205. [Link]
-
Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. [Link]
-
Talavera, G., et al. (2015). Hypervalent Iodine Compounds in Organic Synthesis.[7] Journal of Organic Chemistry. (General reference for iodination protocols).
-
PubChem. Methyl 3-iodo-1H-indole-2-carboxylate (Compound Summary).[Link]
Sources
- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles [pubmed.ncbi.nlm.nih.gov]
- 3. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Ethyl indole-2-carboxylate | 3770-50-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
Mass spectrometry analysis of Ethyl 3-iodo-1H-indole-2-carboxylate reaction mixtures
Analytical Method Development Guide: Mass Spectrometry of Ethyl 3-iodo-1H-indole-2-carboxylate
Executive Summary: The Halogen Challenge
The analysis of Ethyl 3-iodo-1H-indole-2-carboxylate (Formula:
This guide moves beyond generic "run and done" protocols. It establishes a comparative framework between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) , demonstrating why soft ionization techniques are critical for accurate quantification of this intermediate, particularly when monitoring cross-coupling reactions (e.g., Suzuki-Miyaura).
Comparative Analysis: Selecting the Right Tool
The following table objectively compares analytical techniques based on experimental stability and ionization efficiency for iodo-indole esters.
| Feature | GC-MS (EI Source) | LC-MS (ESI Mode) | LC-MS (APCI Mode) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Field) | Soft (Corona Discharge) |
| Primary Ion Observed | |||
| Iodine Integrity | Low. High risk of thermal de-iodination in the injector port (250°C+). | High. Minimal thermal stress; iodine remains intact. | High. Good for neutral indoles, but requires optimization. |
| Sensitivity | Good for non-polar backbone, but spectral complexity increases. | Excellent with acidic modifiers (0.1% Formic Acid). | Good, preferred if the molecule is strictly non-polar. |
| Matrix Tolerance | Low. Requires extraction/drying. | Moderate. Can handle crude reaction mixtures. | High. Less susceptible to ion suppression than ESI. |
| Verdict | Use for structural fingerprinting only. | Recommended for Quantitation & Reaction Monitoring. | Alternative if ESI suppression is observed. |
Critical Insight: In GC-MS, the appearance of a peak corresponding to the starting material (Ethyl indole-2-carboxylate, MW 189) may actually be a thermal artifact resulting from the de-iodination of the product inside the injector liner, leading to false negatives regarding conversion rates.
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for analyzing reaction mixtures containing the target iodo-indole.
Figure 1: Analytical workflow emphasizing the risk of thermal artifacts in GC-MS analysis.
Fragmentation Mechanics (EI-MS)
Understanding the fragmentation is vital for structural confirmation. In Electron Impact (EI) MS, the molecular ion
Figure 2: Primary fragmentation pathways observed in EI-MS. The loss of Iodine (m/z 127) is the diagnostic feature.[1]
Recommended Experimental Protocol (LC-MS)
This protocol is designed to be self-validating . The use of formic acid ensures the protonation of the indole nitrogen (pKa ~ -2), which is otherwise too weak to ionize efficiently in neutral solvents.
Method Parameters (Gold Standard)
-
Instrument: Triple Quadrupole or Q-TOF LC-MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Rationale: High surface area for separation of the iodo-product from the non-iodinated starting material.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use Trifluoroacetic Acid (TFA) as it suppresses ionization in ESI.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5% -> 95% B (Elution of non-polars)
-
6-8 min: 95% B (Wash)
-
-
Detection: ESI Positive Mode (+).[2]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).
-
Data Interpretation
-
Target Peak: Look for m/z 316.0 (
).-
Isotopic Pattern: Unlike Cl or Br, Iodine is monoisotopic (
). You will not see an M+2 peak. This is the primary confirmation of iodine incorporation vs. other halogens.
-
-
Impurity Markers:
-
m/z 190.1: Protonated Starting Material (Ethyl indole-2-carboxylate). Indicates incomplete reaction.
-
m/z 441.9: Di-iodo impurity (
). Indicates over-iodination (likely at C5 or C6 positions).
-
Troubleshooting & Validation
Issue: "Ghost" Starting Material in GC-MS
-
Observation: LC-MS shows 99% conversion, but GC-MS shows 10% starting material (m/z 189).
-
Root Cause:[3][4][5][6][7] The C-I bond is thermally labile. At 250°C in the GC injector, a fraction of the product undergoes homolytic cleavage:
. The radical abstracts a hydrogen from the solvent or matrix, reforming the starting material structure. -
Solution: Lower GC injector temperature to 200°C or switch exclusively to LC-MS.
Issue: Low Sensitivity in ESI
-
Solution: Verify the pH of the mobile phase is < 3.0. If sensitivity remains low, switch to APCI (Atmospheric Pressure Chemical Ionization) , which ionizes neutral species more effectively via charge transfer.
References
-
Lynch, W. E., et al. (2020).[3] Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData. [Link]
-
Singh, G., et al. (2025).[4][8] Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation. Organic & Biomolecular Chemistry. [Link]
-
Doc Brown's Chemistry. Mass spectrum of 1-iodo-2-methylpropane and fragmentation patterns. (Context for C-I bond lability). [Link]
-
Waters Corporation. Solvents and Caveats for LC-MS. (Protocol grounding for Formic Acid usage). [Link]
Sources
- 1. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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